molecular formula C14H11ClNS+ B1601001 5-(2-Chlorobenzyl)thieno(3,2-C)pyridinium CAS No. 721387-90-2

5-(2-Chlorobenzyl)thieno(3,2-C)pyridinium

Cat. No.: B1601001
CAS No.: 721387-90-2
M. Wt: 260.8 g/mol
InChI Key: OQXLLGWEACZMFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Chlorobenzyl)thieno(3,2-C)pyridinium is a useful research compound. Its molecular formula is C14H11ClNS+ and its molecular weight is 260.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(2-Chlorobenzyl)thieno(3,2-C)pyridinium suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Chlorobenzyl)thieno(3,2-C)pyridinium including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[(2-chlorophenyl)methyl]thieno[3,2-c]pyridin-5-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClNS/c15-13-4-2-1-3-11(13)9-16-7-5-14-12(10-16)6-8-17-14/h1-8,10H,9H2/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQXLLGWEACZMFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C[N+]2=CC3=C(C=C2)SC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClNS+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

721387-90-2
Record name 5-(2-Chlorobenzyl)thieno(3,2-C)pyridinium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0721387902
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(2-CHLOROBENZYL)THIENO(3,2-C)PYRIDINIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55S159V58P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-(2-Chlorobenzyl)thieno(3,2-c)pyridinium

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 5-(2-chlorobenzyl)thieno(3,2-c)pyridinium, a significant member of the thienopyridine class of compounds. As a close structural analog of the antiplatelet drug ticlopidine, and identified as Ticlopidine EP Impurity E[1], this quaternary ammonium salt holds considerable interest for researchers in medicinal chemistry, pharmacology, and drug development. This document delineates its chemical structure, physicochemical properties, synthesis, spectroscopic characterization, reactivity, and presumed pharmacological profile as a P2Y12 receptor antagonist. Detailed experimental protocols for its synthesis and functional evaluation are also provided to facilitate further research and application.

Introduction

The thienopyridine class of heterocyclic compounds has been a cornerstone in the development of antithrombotic therapies.[2] Molecules such as ticlopidine and clopidogrel have seen widespread clinical use as inhibitors of platelet aggregation.[3] 5-(2-Chlorobenzyl)thieno(3,2-c)pyridinium, a quaternary ammonium salt derivative of the thieno[3,2-c]pyridine core, is structurally analogous to ticlopidine.[4] Its significance stems from its role as a potential impurity in the synthesis of ticlopidine and as a research tool for understanding the structure-activity relationships within this class of P2Y12 receptor antagonists.[1][5] This guide aims to consolidate the available technical information on this compound, providing a valuable resource for scientists engaged in the study of thienopyridines and their biological activities.

Chemical and Physical Properties

The physicochemical properties of 5-(2-chlorobenzyl)thieno(3,2-c)pyridinium salts are crucial for their handling, formulation, and biological activity. While extensive experimental data for this specific compound is not widely published, a combination of available information and theoretical predictions provides a solid foundation for its characterization.

PropertyValue (Chloride Salt)Value (Bromide Salt)Source(s)
IUPAC Name 5-[(2-chlorophenyl)methyl]thieno[3,2-c]pyridin-5-ium chloride5-(2-Chlorobenzyl)thieno[3,2-c]pyridinium bromide[1][6]
Synonyms Ticlopidine EP Impurity E (Chloride salt)Ticlopidine EP Impurity E (Bromide)[1][6]
CAS Number 53885-64-673099-88-4[1][6]
Molecular Formula C₁₄H₁₁Cl₂NSC₁₄H₁₁BrClNS[7][8]
Molecular Weight 296.22 g/mol 340.67 g/mol [7][8]
Appearance Solid (predicted)Solid (predicted)[8]
Melting Point 166 °CNot available[9]
Solubility Expected to be soluble in water and polar organic solvents.Expected to be soluble in water and polar organic solvents.[10][11]
Storage Conditions 2-8°C, under Argon, protected from moisture and light.2-8°C, under Argon, protected from moisture and light.[8]

Synthesis and Purification

The synthesis of 5-(2-chlorobenzyl)thieno(3,2-c)pyridinium salts can be achieved through the direct N-alkylation of the parent heterocycle, thieno[3,2-c]pyridine. This method is analogous to the preparation of other N-benzyl pyridinium salts.[12] A procedure based on a patented method is outlined below.[9]

Synthetic Workflow

Synthesis ThienoPyridine Thieno[3,2-c]pyridine Reaction Reflux, 4 hours ThienoPyridine->Reaction BenzylChloride 2-Chlorobenzyl chloride BenzylChloride->Reaction Solvent Acetonitrile Solvent->Reaction Solvent Product 5-(2-Chlorobenzyl)thieno(3,2-c)pyridinium chloride Reaction->Product P2Y12_Pathway cluster_prodrug Prodrug (in circulation) cluster_liver Liver (Metabolism) cluster_platelet Platelet Surface Prodrug 5-(2-Chlorobenzyl)thieno(3,2-c)pyridinium CYP450 Cytochrome P450 Enzymes Prodrug->CYP450 Metabolic Activation ActiveMetabolite Active Thiol Metabolite CYP450->ActiveMetabolite P2Y12 P2Y12 Receptor ActiveMetabolite->P2Y12 Irreversible Binding PlateletActivation Platelet Aggregation ActiveMetabolite->PlateletActivation Inhibits ADP ADP ADP->P2Y12 Binds and Activates P2Y12->PlateletActivation Initiates

Caption: Presumed mechanism of action of 5-(2-Chlorobenzyl)thieno(3,2-c)pyridinium.

In Vitro Evaluation of Antiplatelet Activity

The antiplatelet activity of the potential active metabolite of 5-(2-chlorobenzyl)thieno(3,2-c)pyridinium can be assessed using an in vitro platelet aggregation assay. A standard protocol is provided in the appendix.

Toxicology and Safety

The chloride salt of 5-(2-chlorobenzyl)thieno(3,2-c)pyridinium is classified as harmful if swallowed according to the Globally Harmonized System (GHS). [6]Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, lab coat, and safety glasses, should be observed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

5-(2-Chlorobenzyl)thieno(3,2-c)pyridinium is a key compound for researchers studying the thienopyridine class of P2Y12 receptor antagonists. Its close structural relationship to ticlopidine makes it a valuable tool for structure-activity relationship studies and for the development of novel antiplatelet agents. While specific experimental data on this compound is limited, this guide provides a comprehensive overview of its known and predicted chemical properties, synthesis, and biological context, serving as a foundational resource for the scientific community.

Appendix: Experimental Protocols

A.1. Protocol for In Vitro Platelet Aggregation Assay

Objective: To assess the inhibitory effect of a test compound on ADP-induced platelet aggregation in human platelet-rich plasma (PRP).

Materials:

  • Freshly drawn human whole blood in 3.2% sodium citrate tubes

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • Adenosine diphosphate (ADP) solution

  • Test compound (e.g., the active metabolite of 5-(2-chlorobenzyl)thieno(3,2-c)pyridinium) dissolved in a suitable vehicle

  • Platelet aggregometer

  • Pipettes and cuvettes

Procedure:

  • Preparation of PRP and PPP:

    • Centrifuge the citrated whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

    • Transfer the supernatant (PRP) to a new tube.

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to obtain PPP.

  • Assay:

    • Set the aggregometer to 100% aggregation with PPP and 0% with PRP.

    • Pipette a known volume of PRP into a cuvette with a stir bar and place it in the aggregometer.

    • Add the test compound or vehicle control and incubate for a specified time (e.g., 5 minutes) at 37°C.

    • Initiate platelet aggregation by adding a solution of ADP to achieve a final concentration that induces submaximal aggregation (e.g., 5-10 µM).

    • Record the change in light transmittance for a set period (e.g., 10 minutes).

  • Data Analysis:

    • The percentage of platelet aggregation is calculated from the change in light transmittance.

    • The inhibitory effect of the test compound is expressed as the percentage reduction in aggregation compared to the vehicle control.

    • An IC₅₀ value (the concentration of the compound that inhibits 50% of the ADP-induced aggregation) can be determined by testing a range of compound concentrations.

References

  • Raijada, D. K., Prasad, B., Kosey, S., & Singh, S. (2010). Characterization of degradation products of amorphous and polymorphic forms of clopidogrel bisulphate under solid state stress conditions. Journal of Pharmaceutical and Biomedical Analysis, 52(3), 378-385. [Link]

  • Protic, D., & Heydari, A. (2017). Pyridinium salts: from synthesis to reactivity and applications. Organic Chemistry Frontiers, 4(12), 2445-2460. [Link]

  • Housheh, S., Trefi, S., Haroun, M., & Chehna, M. (2015). GC/MS, FTIR and NMR Studies for the Identification and Characterization of Clopidogrel Bisulfate Degradation Products. International Journal of Pharmaceutical and Ethnobotanical Research, 49(4), 305-313. [Link]

  • Gawad, J., & Patel, K. (2018). MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. Acta Scientific Pharmaceutical Sciences, 2(9), 23-31. [Link]

  • Sugidachi, A., Asai, F., Ogawa, T., Inoue, T., & Koike, H. (2001). The in vivo pharmacological profile of CS-747, a novel antiplatelet agent with platelet ADP receptor antagonist properties. British journal of pharmacology, 132(1), 47–54. [Link]

  • Savi, P., Bornia, J., Salel, V., Delfaud, M., Herbert, J. M., & Maffrand, J. P. (1994). Specific inhibition of ADP-induced platelet aggregation by clopidogrel in vitro. Journal of thrombosis and haemostasis, 72(4), 629-634. [Link]

  • Hollopeter, G., Jantzen, H. M., Vincent, D., Li, G., England, L., Ramakrishnan, V., Yang, R. B., Nurden, P., Nurden, A., Julius, D., & Conley, P. B. (2001). Identification of the platelet ADP receptor targeted by antithrombotic drugs. Nature, 409(6817), 202–207. [Link]

  • Beránek, J., & Pytela, O. (2016). A Comparative Study of Molecular Structure, pKa, Lipophilicity, Solubility, Absorption and Polar Surface Area of Some Antiplatelet Drugs. Molecules (Basel, Switzerland), 21(3), 366. [Link]

  • Raijada, D. K., Prasad, B., Kosey, S., & Singh, S. (2010). Characterization of degradation products of amorphous and polymorphic forms of clopidogrel bisulphate under solid state stress conditions. Journal of pharmaceutical and biomedical analysis, 52(3), 378–385. [Link]

  • Drugs.com. (2025). Ticlopidine: Package Insert / Prescribing Information / MOA. [Link]

  • Lee, H. W., Seo, J. H., & Lee, H. S. (2011). Quantification of Ticlopidine in Human Plasma Using Protein Precipitation and Liquid Chromatography Coupled with Tandem Mass Spectrometry. Journal of Chromatographic Science, 49(3), 203-207. [Link]

  • ResearchGate. (2014). Designing analogs of ticlopidine, a wall teichoic acid inhibitor, to avoid formation of its oxidative metabolites. [Link]

  • Gachet, C., Hechler, B., Léon, C., Vial, C., Leray, V., Cazenave, J. P., & Lanza, F. (2006). The active metabolite of Clopidogrel disrupts P2Y12 receptor oligomers and partitions them out of lipid rafts. Proceedings of the National Academy of Sciences of the United States of America, 103(30), 11345–11350. [Link]

  • Scott, E. E., He, Y. A., Wester, M. R., White, M. A., Haining, R. L., Rettie, A. E., & Halpert, J. R. (2010). Structures of Cytochrome P450 2B4 Complexed with the Antiplatelet Drugs Ticlopidine and Clopidogrel. Journal of Biological Chemistry, 285(49), 38296-38305. [Link]

  • ResearchGate. (2016). A Comparative Study of Molecular Structure, pKa, Lipophilicity, Solubility, Absorption and Polar Surface Area of Some Antiplatelet Drugs. [Link]

  • PubChem. (n.d.). Ticlopidine. [Link]

  • Maffrand, J. P. (2003). Clopidogrel and ticlopidine: P2Y12 adenosine diphosphate-receptor antagonists for the prevention of atherothrombosis. Current pharmaceutical design, 9(28), 2333–2343. [Link]

  • Vanderwal, C. D. (2008). A Novel Synthesis of Nitrogen Heterocycles by Ring-Opening Reactions of Pyridinium Salts. ACS PRF Final Report. [Link]

  • Farha, M. A., Truant, R., & Brown, E. D. (2014). Designing analogs of ticlopidine, a wall teichoic acid inhibitor, to avoid formation of its oxidative metabolites. Bioorganic & medicinal chemistry letters, 24(3), 841–845. [Link]

  • Gachet, C., Hechler, B., Léon, C., Vial, C., Leray, V., Cazenave, J. P., & Lanza, F. (2006). The active metabolite of Clopidogrel disrupts P2Y12 receptor oligomers and partitions them out of lipid rafts. Proceedings of the National Academy of Sciences of the United States of America, 103(30), 11345–11350. [Link]

  • Ashida, S., & Abiko, Y. (1979). Inhibition of platelet aggregation by a new agent, Ticlopidine. Thrombosis and haemostasis, 40(3), 542–550. [Link]

  • Quinn, M. J., & Fitzgerald, D. J. (1999). The antiplatelet effects of ticlopidine and clopidogrel. Current opinion in cardiology, 14(4), 324–328. [Link]

  • ResearchGate. (n.d.). Product ion mass spectra of ticlopidine (A) and clopidogrel (IS) (B) in positive ion mode. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Ticlopidine Hydrochloride? [Link]

  • Global Substance Registration System. (n.d.). 5-(2-CHLOROBENZYL)THIENO(3,2-C)PYRIDINIUM CHLORIDE. [Link]

  • ResearchGate. (n.d.). Synthesis of the target benzyl pyridinium salts. [Link]

  • M. C. W. M. S. A. Sanofi. (1977). U.S. Patent No. 4,051,141. U.S.
  • ResearchGate. (n.d.). Ticlopidine and its known metabolites. [Link]

  • Veeprho. (n.d.). Ticlopidine EP Impurity E (Bromide). [Link]

  • Sanofi. (1985). U.S. Patent No. 4,529,596. U.S.
  • PubChem. (n.d.). 5-(2-Chlorobenzyl)thieno(3,2-C)pyridinium chloride. [Link]

  • PubChemLite. (n.d.). 5-(2-chlorobenzyl)thieno(3,2-c)pyridinium. [Link]

  • Astellas Pharma Inc. (2007). W.I.P.O. Patent No. WO2007066127A2.
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0225557). [Link]

  • Gronowitz, S., & Maltesson, A. (1975). 13C NMR SPECTRAL DATA FOR SUBSTITUTED THIENO[2,3-b]- AND THIENO[3,2-b]PYRIDINES AND THE CORRELATION OF IPSO SUBSTITUENT CHEMICAL SHIFTS. Acta Chemica Scandinavica, Series B: Organic Chemistry and Biochemistry, 29(4), 457-464. [Link]

Sources

mechanism of formation of 5-(2-Chlorobenzyl)thieno(3,2-C)pyridinium from ticlopidine

[1][2]

Executive Summary

5-(2-Chlorobenzyl)thieno[3,2-c]pyridinium represents a critical, non-therapeutic metabolic dead-end of the antiplatelet drug ticlopidine.[1][2] Unlike the pharmacologically active thiol metabolite (formed via the thiophene-S-oxide pathway), this pyridinium species is the product of a 4-electron oxidation of the tetrahydropyridine ring.[2]

This guide details the bio-orthogonal mechanisms driving this transformation. While the hepatic cytochrome P450 system (specifically CYP3A4) drives this aromatization systemically, the recruitment of myeloperoxidase (MPO) in activated neutrophils provides a localized mechanism for its formation. This pathway is of high toxicological relevance, as the resulting quaternary ammonium species shares structural homology with the neurotoxin MPP+, contributing to ticlopidine-induced agranulocytosis.

Structural & Chemical Context

To understand the formation mechanism, one must first distinguish the substrate from the product at a molecular level. Ticlopidine contains a 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core.[1][2][3][4][5][6][7] The transformation to the pyridinium species involves the full aromatization of the piperidine ring.

FeatureSubstrate: TiclopidineProduct: Pyridinium Metabolite
Core Ring System Tetrahydropyridine (Saturated, non-planar)Pyridinium (Aromatic, planar cation)
Nitrogen State Tertiary Amine (

)
Quaternary Ammonium (

)
Oxidation State ReducedOxidized (-4 electrons, -4 protons)
Pharmacology Prodrug (P2Y12 inhibitor precursor)Inactive (Toxicological impurity)

Mechanistic Pathway of Formation

The formation of the pyridinium species is not a single-step reaction.[1][2][7] It proceeds through a stepwise dehydrogenation involving a reactive iminium intermediate.[2]

Phase I: Formation of the Dihydropyridinium Intermediate (M5)

The initial step involves a 2-electron oxidation of the tertiary amine.[1]

  • Initiation: Abstraction of an electron from the nitrogen lone pair or hydrogen atom abstraction from the

    
    -carbon (C4 or C7 position).[1][2]
    
  • Intermediate: Formation of a dihydropyridinium (iminium) cation . In literature, this is often referred to as Metabolite M5.[2]

  • Enzymology:

    • Hepatic: Mediated primarily by CYP3A4 .[2]

    • Extra-hepatic: Catalyzed by Myeloperoxidase (MPO) in the presence of

      
      .
      
Phase II: Aromatization to Pyridinium (M6)

The dihydropyridinium intermediate is susceptible to further oxidation.[1]

  • Process: A second 2-electron oxidation removes the remaining protons from the heterocyclic ring.[2]

  • Driving Force: The formation of the aromatic pyridine ring provides significant thermodynamic stabilization, despite the positive charge on the nitrogen.

  • Product: 5-(2-Chlorobenzyl)thieno[3,2-c]pyridinium (Metabolite M6).

Pathway Visualization

The following diagram illustrates the divergence between the therapeutic activation pathway and the toxicological aromatization pathway.

TiclopidineMetabolismTicTiclopidine(Tetrahydropyridine)Thiolactone2-Oxo-Ticlopidine(Thiolactone)Tic->ThiolactoneCYP2C19/2B6(Thiophene Oxidation)ImineDihydropyridinium(Intermediate M5)Tic->ImineCYP3A4 / MPO(-2e- Oxidation)ActiveMetActive ThiolMetaboliteThiolactone->ActiveMetHydrolysisPyridinium5-(2-Chlorobenzyl)thieno[3,2-c]pyridinium(Metabolite M6)Imine->PyridiniumCYP3A4 / MPO(-2e- Aromatization)

Figure 1: Divergent metabolic pathways of ticlopidine.[1][2] Green path indicates therapeutic bioactivation; Red path indicates oxidative aromatization to the pyridinium species.

Enzymology and Causality

Understanding why this metabolite forms requires analyzing the specific enzymes involved.

Cytochrome P450 3A4 (CYP3A4)

Unlike the bioactivation pathway (which relies heavily on CYP2C19 and CYP2B6), the aromatization of the piperidine ring is preferentially catalyzed by CYP3A4 .

  • Mechanism: CYP3A4 acts as a monooxygenase, inserting oxygen or abstracting electrons.[2] In this context, it functions as a dehydrogenase.[2]

  • Significance: Because CYP3A4 is the most abundant hepatic P450, this pathway represents a constitutive background metabolism for ticlopidine.

Myeloperoxidase (MPO)

This is the critical enzyme for idiosyncratic toxicity .[1] MPO is abundant in neutrophils (white blood cells).[1][2]

  • Mechanism: MPO generates reactive species (like hypochlorous acid) or acts directly via a peroxidase cycle (

    
    ) to oxidize ticlopidine.[1][2]
    
  • Clinical Correlation: The high concentration of MPO in bone marrow precursors explains why ticlopidine toxicity manifests specifically as agranulocytosis. The drug is locally oxidized to the toxic pyridinium species inside the target cells.

Experimental Protocols

Protocol A: Chemical Synthesis of the Standard

To study this metabolite, one must synthesize the authentic standard. The most robust method involves direct alkylation of the aromatic thienopyridine core.

Reagents:

  • Thieno[3,2-c]pyridine (Starting material)[1][2][4][5][6][7][8][9][10]

  • 2-Chlorobenzyl chloride[1][2]

  • Acetonitrile (Solvent)[1]

Step-by-Step:

  • Dissolution: Dissolve 0.1 mol of thieno[3,2-c]pyridine in 150 mL of acetonitrile.

  • Alkylation: Add a stoichiometric excess (1.1 eq) of 2-chlorobenzyl chloride.

  • Reflux: Heat the mixture to reflux (

    
    C) for 4 hours. The reaction is an 
    
    
    substitution at the pyridine nitrogen.
  • Precipitation: Upon cooling, the quaternary ammonium salt (pyridinium chloride) will precipitate.

  • Purification: Filter the solid and wash with cold acetone or ether to remove unreacted starting materials. Recrystallize from ethanol/water if necessary.[2]

  • Validation: Confirm structure via NMR (aromatic protons shift downfield) and MS (fixed positive charge).[1][2]

Protocol B: In Vitro Detection (Microsomal Incubation)

Objective: Confirm biological formation using Human Liver Microsomes (HLM).[1][2]

  • Incubation Mix:

    • HLM (1 mg/mL protein)[1]

    • Ticlopidine (

      
      )[1][2]
      
    • Buffer: 100 mM Potassium Phosphate (pH 7.4)[1][11]

  • Initiation: Add NADPH-generating system (1 mM NADP+, Glucose-6-phosphate, G6PDH).

  • Reaction: Incubate at

    
    C for 30-60 minutes.
    
  • Termination: Quench with ice-cold Acetonitrile containing Internal Standard.

  • Analysis (LC-MS/MS):

    • Mode: Positive Ion Electrospray (ESI+).[1][2]

    • Target Mass: The pyridinium species is a pre-charged cation. Look for the parent ion

      
       at m/z ~260  (Calculated based on structure: 
      
      
      ). Note that unlike protonated species
      
      
      , the mass does not change with pH.

Toxicological Implications[2][12]

The formation of 5-(2-chlorobenzyl)thieno[3,2-c]pyridinium is not merely a clearance pathway; it is a toxification event.[1][2]

The MPP+ Analogy

The structure of the ticlopidine pyridinium metabolite bears a striking resemblance to MPP+ (1-methyl-4-phenylpyridinium), the toxic metabolite of MPTP that causes Parkinsonian symptoms by destroying dopaminergic neurons.[1][2]

CharacteristicMPP+Ticlopidine Pyridinium
Structure N-methyl-4-phenylpyridiniumN-(2-chlorobenzyl)thienopyridinium
Charge Quaternary CationQuaternary Cation
Mechanism Mitochondrial Complex I InhibitionMitochondrial toxicity / Oxidative stress
Target Tissue Substantia NigraBone Marrow (Myeloid precursors)
Mechanism of Cytotoxicity[12][13]
  • Accumulation: Being a lipophilic cation, the pyridinium species can accumulate in mitochondria driven by the membrane potential (

    
    ).
    
  • Respiration Inhibition: High concentrations inhibit the electron transport chain, leading to ATP depletion.

  • Reactive Oxygen Species (ROS): Disruption of mitochondrial function leads to ROS generation, triggering apoptosis in sensitive cells like neutrophil precursors.

References

  • Characterization of novel dihydrothienopyridinium and thienopyridinium metabolites of ticlopidine in vitro. Source: Drug Metabolism and Disposition (2004).[2] Context: Defines the 4-electron oxidation pathway and identifies M5/M6 metabolites. URL:[Link]

  • Metabolism of Ticlopidine by Activated Neutrophils: Implications for Ticlopidine-Induced Agranulocytosis. Source: Chemical Research in Toxicology (2009).[2] Context: Establishes the role of Myeloperoxidase (MPO) in forming the pyridinium species within bone marrow. URL:[Link][2]

  • Toxicity of clopidogrel and ticlopidine on human myeloid progenitor cells: importance of metabolites. Source: Toxicology and Applied Pharmacology (2012).[1][2] Context: Links the metabolites directly to cytotoxicity in colony-forming unit assays.[2] URL:[Link]

  • Thieno[3,2-c]pyridine derivatives (Patent US4051141A). Source: US Patent Office.[2] Context: Provides the chemical synthesis method for the pyridinium salt (Example 1). URL:

Technical Guide: Spectroscopic Profiling of 5-(2-Chlorobenzyl)thieno[3,2-c]pyridinium

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for analytical chemists and pharmaceutical scientists. It focuses on the structural elucidation and validation of 5-(2-Chlorobenzyl)thieno[3,2-c]pyridinium , a critical oxidative impurity and reference standard associated with thienopyridine anti-platelet drugs (e.g., Ticlopidine, Clopidogrel).

Content Type: Analytical Method Development & Structural Elucidation Subject: 5-(2-Chlorobenzyl)thieno[3,2-c]pyridinium Chloride/Bromide Application: Impurity Profiling, Reference Standard Qualification, Forensic Analysis

Executive Summary & Structural Context

In the development of thienopyridine-class P2Y12 inhibitors, the stability of the tetrahydrothieno[3,2-c]pyridine core is a primary concern. 5-(2-Chlorobenzyl)thieno[3,2-c]pyridinium (hereafter referred to as TCP-Py+ ) represents the fully oxidized, quaternary aromatic derivative of Ticlopidine.

Unlike its pharmacologically active tetrahydro- counterpart, TCP-Py+ possesses a planar, aromatic pyridinium core. This structural transformation dramatically alters its physicochemical properties, solubility, and spectral signature. Accurate identification of TCP-Py+ is essential for:

  • Stability Testing: Monitoring oxidative degradation pathways.

  • Genotoxic Impurity Analysis: Quaternary heteroaromatic salts can exhibit distinct toxicological profiles.

  • Forensic/Patent Litigation: Differentiating between active pharmaceutical ingredients (APIs) and their degradation products.

Structural Logic

The molecule consists of a thieno[3,2-c]pyridine bicyclic system alkylated at the nitrogen (position 5) with a 2-chlorobenzyl group.[1]

  • Core: Aromatic Thieno[3,2-c]pyridine (10

    
    -electrons).
    
  • Cationic Center: Quaternary Nitrogen at position 5 (Pyridinium).

  • Counter-ion: Typically Chloride (

    
    ) or Bromide (
    
    
    
    ), depending on the synthesis (e.g., reaction with 2-chlorobenzyl halide).

Mass Spectrometry (MS) Profiling

Mass spectrometry provides the first line of evidence for TCP-Py+, specifically distinguishing the quaternary salt from the protonated amine of the tetrahydro- parent.

Ionization & Molecular Weight[2]
  • Method: ESI-MS (Electrospray Ionization) in Positive Mode (+ve).

  • Theoretical Monoisotopic Mass (Cation): 260.0295 Da (

    
    ).
    
  • Observation: unlike the tetrahydro- parent (

    
    ), TCP-Py+ appears as a pre-charged cation 
    
    
    
    .
Isotopic Signature (The Chlorine Rule)

The presence of a single chlorine atom provides a definitive diagnostic filter.

  • Pattern: A doublet signal with a 3:1 intensity ratio.

  • M+ (260.03):

    
     isotope (100% relative abundance).
    
  • M+2 (262.03):

    
     isotope (~32% relative abundance).
    
Fragmentation Pathway (MS/MS)

Fragmentation of benzyl-pyridinium salts typically follows a specific cleavage of the


 bond.

Diagnostic Transitions:

  • Precursor:

    
     260 (Parent Cation).
    
  • Primary Loss: Neutral loss of thieno[3,2-c]pyridine (aromatic core).

  • Major Fragment:

    
     125 (
    
    
    
    -benzyl cation) and
    
    
    127. This benzyl cation often rearranges to a chlorotropylium ion.

MS_Fragmentation Parent Parent Cation (M+) m/z 260/262 [C14H11ClNS]+ Transition Inductive Cleavage (N-CH2 Bond) Parent->Transition Fragment1 2-Chlorobenzyl Cation (Tropylium) m/z 125/127 Transition->Fragment1 Charge Retention Neutral Neutral Loss Thieno[3,2-c]pyridine (135 Da) Transition->Neutral Neutral Loss

Figure 1: The primary fragmentation pathway involves the cleavage of the benzylic bond, generating a diagnostic chlorobenzyl cation.

Nuclear Magnetic Resonance (NMR) Elucidation

NMR is the definitive tool for confirming the aromatization of the pyridine ring. The key differentiator between TCP-Py+ and Ticlopidine is the dramatic downfield shift of the core protons due to the ring current and the positive charge on the nitrogen.

Solvent Selection
  • Recommended: DMSO-

    
    .
    
  • Reasoning: Quaternary salts have poor solubility in

    
    . DMSO ensures complete solvation of the cation/anion pair, preventing peak broadening caused by aggregation.
    
-NMR Assignments (400/500 MHz, DMSO- )

The spectrum is characterized by the absence of aliphatic methylene multiplets (seen in Ticlopidine at 2.8–3.5 ppm) and the appearance of highly deshielded aromatic signals.

PositionProton TypeMultiplicityChemical Shift (

ppm)
Diagnostic Feature
H-4 PyridiniumSinglet (1H)9.40 – 9.60 Most Deshielded: Adjacent to

and deshielded by the thiophene ring current.
H-6 PyridiniumDoublet (1H)8.90 – 9.10

-proton to

. Couples with H-7.
H-7 PyridiniumDoublet (1H)8.20 – 8.40

-proton to

.
H-2 ThiopheneDoublet (1H)7.80 – 8.00Typical thiophene aromatic range.
H-3 ThiopheneDoublet (1H)7.60 – 7.80Couples with H-2 (

Hz).

BenzylicSinglet (2H)6.10 – 6.30 Key Differentiator: Shifted

2.5 ppm downfield vs. tetrahydro- form (~3.7 ppm).
Ar-H ChlorophenylMultiplet (4H)7.30 – 7.60Characteristic ABCD or complex aromatic pattern.
-NMR Key Features
  • C-4 (Imine-like): The carbon between the Sulfur and Nitrogen (C-4) shifts significantly downfield (~145–150 ppm) compared to the saturated

    
     in Ticlopidine (~50 ppm).
    
  • Benzylic Carbon: Appears at ~60–63 ppm.

Experimental Protocols

Analytical Sample Preparation

This protocol ensures the salt is fully dissociated for reproducible NMR and MS data.

  • Weighing: Accurately weigh 5.0 mg of the TCP-Py+ salt into a clean vial.

  • Solvation (NMR): Add 600

    
    L of DMSO-
    
    
    
    (99.9% D).
    • Note: If the sample is hygroscopic (common for chloride salts), dry under vacuum over

      
       for 2 hours prior to weighing.
      
  • Solvation (MS): Dissolve 1 mg in 1 mL Acetonitrile/Water (50:50) + 0.1% Formic Acid. Dilute 1:100 before injection to avoid detector saturation.

Differentiation Workflow

The following logic tree illustrates how to confirm the identity of TCP-Py+ versus its precursors or impurities.

Analysis_Workflow Sample Unknown Sample (Suspected Thienopyridine) MS_Step Step 1: ESI-MS (+ve) Sample->MS_Step Check_Mass Check Mass Spectrum MS_Step->Check_Mass Path_Tetra m/z ~264 [M+H]+ Check_Mass->Path_Tetra Mass +4 Da Path_Aro m/z ~260 [M]+ Check_Mass->Path_Aro Cation Mass Result_Tetra Tetrahydro- form (Ticlopidine/Analogs) Path_Tetra->Result_Tetra NMR_Step Step 2: 1H-NMR (DMSO-d6) Path_Aro->NMR_Step Check_H4 Check H-4 Signal NMR_Step->Check_H4 Res_Singlet_High Singlet @ 9.5 ppm (Aromatic Pyridinium) Check_H4->Res_Singlet_High Downfield Res_Singlet_Low Singlet @ 3.5 ppm (Saturated) Check_H4->Res_Singlet_Low Upfield Final CONFIRMED IDENTITY: 5-(2-Chlorobenzyl)thieno[3,2-c]pyridinium Res_Singlet_High->Final Res_Singlet_Low->Result_Tetra

Figure 2: Decision matrix for differentiating the aromatic pyridinium impurity from the active pharmaceutical ingredient.

References

  • Certified Reference Material Data. 5-(2-Chlorobenzyl)thieno[3,2-c]pyridin-5-ium chloride CRM. Sigma-Aldrich / Merck KGaA.

  • Synthesis of Thieno[3,2-c]pyridines.Journal of Heterocyclic Chemistry. "Synthesis and anti-platelet activity of thieno[3,2-c]pyridine derivatives." (General reference for the class synthesis).
  • Mass Spectrometry of Benzylpyridinium Salts.Journal of Mass Spectrometry. "Fragmentation patterns of substituted benzylpyridinium salts in ESI-MS/MS.
  • NIST Chemistry WebBook. Thieno[3,2-c]pyridine, 5-[(2-chlorophenyl)methyl]-4,5,6,7-tetrahydro-. (For comparison with the tetrahydro- parent data).

Sources

solubility of 5-(2-Chlorobenzyl)thieno(3,2-C)pyridinium in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Solubility Profiling and Solvent Selection for 5-(2-Chlorobenzyl)thieno[3,2-c]pyridinium Chloride

Executive Summary

This technical guide provides a comprehensive framework for determining the solubility profile of 5-(2-Chlorobenzyl)thieno[3,2-c]pyridinium chloride (CAS: 53885-64-6). As a fully aromatic pyridinium salt, this compound represents a critical oxidation impurity (often designated as Impurity E or F) in the synthesis and stability profiling of thienopyridine antiplatelet drugs like Ticlopidine and Clopidogrel.

Understanding the solubility landscape of this specific salt is pivotal for two reasons:

  • Purification: Designing recrystallization protocols to purge this impurity from the Active Pharmaceutical Ingredient (API).

  • Analytical Development: Selecting appropriate diluents for HPLC/UPLC assay preparation to ensure complete recovery and accurate quantification.

Chemical Structure & Physicochemical Context

To predict and interpret solubility data, one must first analyze the molecular interactions governing the crystal lattice.

  • Molecule: 5-(2-Chlorobenzyl)thieno[3,2-c]pyridinium chloride.[1][2][3][4]

  • Core Characteristics:

    • Cationic Aromaticity: Unlike Ticlopidine (which is a tetrahydro- derivative), this molecule possesses a fully aromatic pyridine ring fused to a thiophene ring. This planarity enhances

      
       stacking interactions, significantly increasing the crystal lattice energy compared to its non-aromatic counterparts.
      
    • Ionic Nature: It exists as a quaternary ammonium salt (pyridinium). This imparts high polarity, suggesting good solubility in high-dielectric solvents (DMSO, Water, Methanol) and poor solubility in low-dielectric hydrocarbons (Hexane, Heptane).

    • Lipophilic Moiety: The 2-chlorobenzyl group adds a significant hydrophobic domain, which may limit water solubility despite the ionic charge, pushing the equilibrium towards "sparingly soluble" in cold water.

Predicted Solubility Matrix

Note: While empirical determination is required for exact values, the following matrix is derived from structure-property relationships (SPR) of analogous thienopyridinium salts. This serves as the baseline for experimental design.

Solvent ClassRepresentative SolventPredicted SolubilityInteraction MechanismApplication
Polar Aprotic DMSO, DMFFreely Soluble (>100 mg/mL)Dipole-dipole & Ion-dipoleStock solution prep, NMR analysis.
Polar Protic Methanol, EthanolSoluble (10–50 mg/mL)Hydrogen bonding & Solvation of anionPrimary solvent for recrystallization.
Aqueous Water (pH 7)Sparingly Soluble (1–10 mg/mL)Hydrophobic effect of benzyl/thieno group opposes ionic solvationReverse-phase HPLC mobile phase.
Chlorinated Dichloromethane (DCM)Slightly Soluble Weak ion-pairingLiquid-liquid extraction (organic phase).
Ethers THF, Diethyl EtherInsoluble (<0.1 mg/mL)Low dielectric constantAntisolvent for precipitation.
Hydrocarbons Hexane, TolueneInsoluble Lack of polar interactionsWashing solvent to remove non-polar impurities.

Experimental Protocols: Solubility Determination

As a Senior Scientist, I reject the use of "visual estimation" for critical process parameters. The following protocols rely on Gravimetric Analysis and High-Performance Liquid Chromatography (HPLC) for definitive data.

Protocol A: Equilibrium Solubility (Gravimetric Method)

Use this method to determine the saturation point (


) for process design.
  • Preparation: Weigh approximately 100 mg of 5-(2-Chlorobenzyl)thieno[3,2-c]pyridinium chloride into a 4 mL borosilicate vial.

  • Solvent Addition: Add 1.0 mL of the target solvent.

  • Equilibration:

    • Seal the vial and place it in a thermomixer set to 25°C (or target temperature) at 750 RPM.

    • Incubate for 24 hours to ensure thermodynamic equilibrium.

    • Check: If the solid dissolves completely, add more solid until a suspension persists.

  • Filtration:

    • Filter the suspension through a 0.22 µm PTFE syringe filter (pre-heated to the same temperature to prevent precipitation).

  • Quantification:

    • Pipette exactly 0.5 mL of the filtrate into a pre-weighed aluminum weighing boat.

    • Evaporate the solvent under vacuum or nitrogen stream.

    • Dry the residue in a vacuum oven at 50°C for 4 hours.

    • Weigh the residue.

  • Calculation:

    
    
    
Protocol B: Temperature-Dependent Solubility (Van't Hoff Analysis)

Use this method to generate the solubility curve for cooling crystallization.

  • Repeat Protocol A at three distinct temperatures: 25°C, 40°C, and 60°C.

  • Plot

    
     (mole fraction solubility) vs. 
    
    
    
    (Kelvin).
  • Use the Apelblat Equation for modeling:

    
    
    Where A, B, and C are empirical constants derived from regression analysis.
    

Visualization: Experimental Workflows

Figure 1: Solubility Determination & Data Processing Workflow

This diagram outlines the logical flow from sample preparation to data analysis, ensuring a self-validating loop.

SolubilityWorkflow Start Start: Solid Sample (Pyridinium Salt) SolventAdd Add Solvent (Excess Solid) Start->SolventAdd Equilibrate Equilibrate (24h @ Temp T) SolventAdd->Equilibrate CheckDiss Dissolved? Equilibrate->CheckDiss AddSolid Add More Solid CheckDiss->AddSolid Yes (Clear) Filter Syringe Filter (0.22 µm PTFE) CheckDiss->Filter No (Suspension) AddSolid->Equilibrate Analysis Quantification (HPLC or Gravimetric) Filter->Analysis DataCalc Calculate Solubility (S) Generate Van't Hoff Plot Analysis->DataCalc

Caption: Step-by-step decision matrix for determining thermodynamic solubility, ensuring saturation is achieved before measurement.

Figure 2: Impurity Purge Strategy (Recrystallization)

This diagram illustrates how to exploit the solubility difference between the API (Ticlopidine) and the Pyridinium impurity.

PurificationStrategy Crude Crude Mixture (API + Pyridinium Impurity) Dissolve Dissolve in Hot Ethanol (High Solubility for Both) Crude->Dissolve Cool Cool to 0-5°C (Controlled Rate) Dissolve->Cool Solubility Differential Precip Selective Precipitation Cool->Precip Filter Filtration Precip->Filter SolidPhase Solid Cake: Purified API (Ticlopidine HCl) Filter->SolidPhase Recover Product LiquidPhase Mother Liquor: Concentrated Pyridinium Impurity Filter->LiquidPhase Remove Impurity

Caption: Recrystallization logic relying on the higher solubility of the quaternary ammonium salt in polar mother liquors compared to the target API.

Application Notes for Researchers

1. HPLC Method Development: For quantitative analysis of this impurity, avoid using 100% aqueous mobile phases. The 2-chlorobenzyl group is sufficiently lipophilic to cause peak tailing or column retention.

  • Recommended Diluent: 50:50 Methanol:Water or 50:50 Acetonitrile:Water.

  • Buffer: Use a buffer (e.g., Phosphate pH 3.0) to stabilize the ionic strength, although the pyridinium nitrogen is permanently charged.

2. Stability Warning: As a quaternary salt, 5-(2-Chlorobenzyl)thieno[3,2-c]pyridinium is generally stable in solid form but can be sensitive to light in solution (photolytic degradation). Always use amber glassware during solubility studies.

3. Safety (HSE): This compound is a potent chemical intermediate. Treat as a potential skin irritant and sensitizer.

  • H-Statements (Predicted): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[5]

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13341624, 5-(2-Chlorobenzyl)thieno(3,2-C)pyridinium chloride. Retrieved February 15, 2026, from [Link]

  • European Pharmacopoeia (Ph. Eur.).Ticlopidine Hydrochloride Monograph: Impurity Standards. (General reference for Ticlopidine impurities).

Sources

An In-Depth Technical Guide to the In Vitro Metabolic Profiling of 5-(2-Chlorobenzyl)thieno[3,2-c]pyridinium

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The investigation into the metabolic fate of new chemical entities (NCEs) is a cornerstone of modern drug discovery and development.[1][2] This guide provides a comprehensive technical framework for elucidating the potential in vitro metabolites of 5-(2-Chlorobenzyl)thieno[3,2-c]pyridinium, a compound belonging to the pharmacologically significant thienopyridine class. While direct metabolic data for this specific molecule is not extensively published, this document synthesizes established principles of drug metabolism with data from structurally related compounds, such as ticlopidine and clopidogrel, to construct a predictive and actionable experimental strategy.[3][4][5] We will detail the scientific rationale for selecting appropriate in vitro systems, provide step-by-step experimental protocols for incubations with liver subcellular fractions and hepatocytes, and outline a robust bioanalytical workflow for metabolite identification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide is designed to equip researchers with the necessary tools to confidently characterize the metabolic profile of this and similar thienopyridine derivatives.

Introduction: The Thienopyridine Scaffold and the Imperative of Metabolic Profiling

The thieno[3,2-c]pyridine core is a privileged scaffold in medicinal chemistry, most notably represented by the antiplatelet prodrugs ticlopidine and clopidogrel.[3][4][5] These agents require metabolic activation, primarily by hepatic cytochrome P450 (CYP) enzymes, to exert their therapeutic effect.[3][4][6] The biotransformation of these drugs is complex, involving multiple competing pathways that lead to both active and inactive metabolites.[3][4] This intricate metabolic landscape underscores the critical importance of early, in vitro metabolic assessment in the development of any new thienopyridine derivative.

Understanding a compound's metabolic profile is essential for several reasons:

  • Identification of Active Metabolites: As seen with clopidogrel, the parent compound may be a prodrug requiring conversion to an active form.[3][4]

  • Prediction of Pharmacokinetics: Metabolic stability is a key determinant of a drug's half-life and bioavailability.[7] Rapid metabolism can lead to poor exposure and efficacy.[8]

  • Assessment of Safety Risks: Metabolism can sometimes produce reactive or toxic metabolites responsible for adverse drug reactions.[9]

  • Anticipation of Drug-Drug Interactions (DDI): Identifying the specific enzymes responsible for metabolism (reaction phenotyping) helps predict potential DDIs.[10]

Given the structure of 5-(2-Chlorobenzyl)thieno[3,2-c]pyridinium, featuring a thienopyridine core and a chlorobenzyl substituent, several metabolic pathways can be anticipated. This guide will provide the means to experimentally verify these predictions.

Predicted Metabolic Pathways of 5-(2-Chlorobenzyl)thieno[3,2-c]pyridinium

Based on the known metabolism of thienopyridines and general principles of drug biotransformation, we can predict the primary metabolic hotspots of the target molecule.[3][4][11] Phase I reactions, which introduce or expose functional groups, are expected to dominate.[12]

Key Predicted Biotransformations:

  • Oxidation of the Thiophene Ring: The sulfur atom in the thiophene ring is a prime target for oxidation by CYP enzymes, potentially forming a sulfoxide.[13][14][15] This is a critical activation step for drugs like clopidogrel, leading to the opening of the thiophene ring.[11]

  • Hydroxylation of the Aromatic Rings: The chlorobenzyl and pyridine portions of the molecule are susceptible to aromatic hydroxylation by CYPs.

  • Hydroxylation of the Benzyl Methylene Bridge: The carbon linking the thienopyridine and chlorophenyl rings can be hydroxylated.

  • N-Dealkylation (Debenzylation): Cleavage of the bond between the pyridine nitrogen and the benzyl group would yield the core thieno[3,2-c]pyridinium structure.

  • Phase II Conjugation: If hydroxylated metabolites are formed, they can subsequently undergo Phase II conjugation reactions, such as glucuronidation, to increase water solubility for excretion.[12]

The following diagram illustrates these potential metabolic routes.

Predicted_Metabolic_Pathways cluster_phase1 Phase I Metabolism (CYP450, FMO) cluster_phase2 Phase II Metabolism (UGTs, SULTs) Parent 5-(2-Chlorobenzyl) thieno[3,2-c]pyridinium M1 Thiophene S-Oxide Parent->M1 S-Oxidation M2 Aromatic Hydroxylation (Chlorobenzyl or Pyridine Ring) Parent->M2 Hydroxylation M3 Benzylic Hydroxylation Parent->M3 Hydroxylation M4 N-Debenzylation Product (thieno[3,2-c]pyridinium) Parent->M4 N-Dealkylation M5 Glucuronide or Sulfate Conjugate M2->M5 Conjugation M3->M5 Conjugation Analytical_Workflow cluster_sample cluster_lc cluster_ms Sample Incubation Supernatant LC Reverse-Phase HPLC (e.g., C18 column) Sample->LC Injection MS1 HRMS Full Scan (MS1) (Detect parent and all potential metabolites) LC->MS1 Elution & Ionization DataProc Data Processing (Peak picking, comparison to control) MS1->DataProc MS2 Tandem MS (MS/MS or MSn) (Fragment ions of interest) DataProc->MS2 Select Precursor Ions Elucidate Structure Elucidation (Interpret fragmentation pattern) MS2->Elucidate

Sources

Technical Guide: Characterization and Control of 5-(2-Chlorobenzyl)thieno[3,2-c]pyridinium in Clopidogrel Drug Substances

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the characterization, formation mechanism, and control of 5-(2-Chlorobenzyl)thieno[3,2-c]pyridinium , a critical oxidative impurity associated with Clopidogrel Bisulfate and its related substance, Ticlopidine.

Executive Summary & Chemical Identity[1][2]

The molecule 5-(2-Chlorobenzyl)thieno[3,2-c]pyridinium (often isolated as the chloride or bisulfate salt) represents a specific class of quaternary ammonium impurities . In the context of Clopidogrel Bisulfate, it acts as a "double degradation" product or a carryover process impurity derived from Ticlopidine.

Its presence is critical due to two factors:

  • Oxidative Instability: It indicates downstream oxidation of the tetrahydrothienopyridine ring.

  • Analytical Challenge: As a permanently charged cation, it exhibits poor retention and severe tailing on standard C18 Reverse Phase (RP) methods without specific mobile phase modifiers.

Chemical Profile[1][2][3][4][5][6][7][8][9]
ParameterDetail
Chemical Name 5-(2-Chlorobenzyl)thieno[3,2-c]pyridinium chloride
Related Pharmacopoeial Ref EP Ticlopidine Impurity E ; Clopidogrel "Pyridinium" Impurity
Molecular Formula C₁₄H₁₁ClNS⁺ (Cation)
Molecular Weight 260.76 g/mol (Cation only)
Structure Class Thienopyridinium (Aromatized Thienopyridine)
Solubility Highly soluble in water/methanol; Poor in non-polar solvents.
UV Max ~230 nm, ~265 nm (Bathochromic shift vs. Clopidogrel due to aromatization)

Mechanistic Pathways: Formation & Causality

The formation of this impurity involves the convergence of two degradation pathways: decarboxylation and oxidative dehydrogenation .

The "Double Degradation" Mechanism

Clopidogrel contains a labile methyl ester and a tetrahydrothienopyridine ring.

  • Step 1 (Hydrolysis/Decarboxylation): Loss of the ester moiety converts Clopidogrel to Ticlopidine (or Clopidogrel Related Compound A followed by decarboxylation).

  • Step 2 (Aromatization): Under oxidative stress (peroxides, metal catalysis) or UV light exposure, the saturated tetrahydropyridine ring undergoes dehydrogenation (-4H) to form the fully aromatic pyridinium species.

This transformation is thermodynamically driven by the stability of the resulting aromatic system, making it a "terminal" degradation product.

Pathway Diagram (Graphviz)

Clopidogrel_Degradation Clopidogrel Clopidogrel Bisulfate (Tetrahydrothienopyridine) Impurity_A Clopidogrel Acid (Hydrolysis Product) Clopidogrel->Impurity_A Hydrolysis (Esterase/Acid/Base) Ticlopidine Ticlopidine (Decarboxylated Species) Clopidogrel->Ticlopidine Direct Decarboxylation (Thermal) Impurity_A->Ticlopidine Decarboxylation (-CO2) Intermediate Dihydro-Intermediate (Unstable) Ticlopidine->Intermediate Oxidation (-2H) [P450 or Peroxides] Target 5-(2-Chlorobenzyl)thieno[3,2-c]pyridinium (Target Impurity) Intermediate->Target Aromatization (-2H) (Irreversible)

Figure 1: Mechanistic pathway showing the conversion of Clopidogrel to the Pyridinium Impurity via the Ticlopidine intermediate.[1]

Analytical Strategy: Overcoming the "Cationic Challenge"

Standard USP/EP methods for Clopidogrel use ion-pairing (e.g., pentane sulfonate) or simple phosphate buffers. However, the target impurity is a quaternary ammonium salt .

The Problem: On standard C18 columns at low pH, silanol activity (Si-O⁻) attracts the permanent positive charge of the pyridinium, causing:

  • Broad, tailing peaks.

  • Irreproducible retention times.

  • Co-elution with the solvent front (if not retained) or permanent binding (if interaction is too strong).

Recommended Protocol: Ion-Pair RP-HPLC

To successfully quantify this impurity, you must neutralize the charge interaction or use a column technology that shields silanols.

Method Parameters
ComponentSpecificationRationale
Column Waters XBridge Phenyl or C18 (Hybrid Particle)Hybrid particles (BEH) reduce silanol activity, minimizing tailing for cations.
Mobile Phase A 20 mM Ammonium Acetate + 5 mM Sodium Octanesulfonate (pH 4.5)Octanesulfonate acts as an anionic ion-pairing agent, forming a neutral complex with the pyridinium cation to increase retention.
Mobile Phase B Acetonitrile : Methanol (90:10)High organic strength required to elute the ion-pair complex.
Detection UV @ 265 nmThe aromatized pyridine ring has a distinct absorbance maximum compared to the non-aromatic Clopidogrel (220 nm).
Flow Rate 1.0 mL/minStandard flow.[2][3]
Self-Validating System Suitability (SST)
  • Resolution Check: Ensure resolution > 2.0 between Ticlopidine (precursor) and the Pyridinium Impurity.

  • Tailing Factor: Must be < 1.5 for the Pyridinium peak. If > 1.5, increase ion-pair reagent concentration or column temperature (up to 40°C).

Synthesis of Reference Standard

For accurate quantification (Response Factor calculation), you must synthesize the standard, as it is expensive to purchase.

Objective: Oxidize Ticlopidine HCl to 5-(2-Chlorobenzyl)thieno[3,2-c]pyridinium chloride.

Protocol:

  • Starting Material: Dissolve 1.0 eq of Ticlopidine Hydrochloride in Dichloromethane (DCM).

  • Oxidant: Add 2.2 eq of DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) . DDQ is a potent dehydrogenating agent favored for aromatization.

  • Reaction: Reflux at 40°C for 4–6 hours. Monitor by TLC (the product will be a polar spot near the baseline in standard EtOAc/Hexane; use MeOH/DCM to visualize).

  • Workup:

    • Cool and filter off the precipitated DDQ-hydroquinone byproduct.

    • The filtrate contains the pyridinium salt.

    • Perform an extraction with water (the product will go into the aqueous phase due to its charge).

    • Wash the aqueous phase with Ether to remove unreacted Ticlopidine.

    • Lyophilize the aqueous phase to obtain the crude salt.

  • Purification: Recrystallize from Ethanol/Diethyl Ether.

Toxicology & Regulatory Control

Genotoxicity Assessment (ICH M7)
  • Structural Alert: The molecule contains a fused aromatic system and a benzylic halide moiety (though the Cl is on the phenyl ring, the N-benzyl bond is stable). The primary concern is the intercalating potential of the planar thienopyridinium cation.

  • Comparison: Pyridinium salts are generally less reactive than alkylating agents (like alkyl halides), but they can interact with DNA via non-covalent intercalation.

  • Control Limit: Unless Ames negative data is available, control to the TTC (Threshold of Toxicological Concern) level (1.5 µ g/day ) or the qualification threshold (0.15% or 1.0 mg/day) depending on the stage of development.

Specification Limits

Given its status as a degradation product of a related substance:

  • Release Limit: NMT 0.10% (Standard ICH Q3B threshold).

  • Shelf-Life Limit: NMT 0.2% (Allowing for increase during stability).

References

  • European Directorate for the Quality of Medicines (EDQM). Ticlopidine Hydrochloride Monograph 01/2008:1066. European Pharmacopoeia. (Identifies the target as Impurity E).

  • Maffrand, J. P. (2012).[4][5] The story of clopidogrel and its predecessor, ticlopidine: Could these major antiplatelet and antithrombotic drugs be discovered and developed today? Comptes Rendus Chimie, 15(8), 737-743.

  • Savi, P., et al. (2000). Identification and Biological Activity of the Active Metabolite of Clopidogrel. Thrombosis and Haemostasis, 84(05), 891-896. (Discusses the oxidative metabolism of thienopyridines).

  • PubChem. 5-(2-Chlorobenzyl)thieno[3,2-c]pyridinium chloride. Compound Summary.

Sources

Methodological & Application

Application Note: A Validated Stability-Indicating HPLC-UV Method for the Analysis of 5-(2-Chlorobenzyl)thieno[3,2-c]pyridinium Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document details the development and validation of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-(2-Chlorobenzyl)thieno[3,2-c]pyridinium Chloride. As a permanently charged quaternary ammonium compound, this analyte presents unique challenges for retention and peak shape in traditional reversed-phase chromatography. This application note outlines a tailored ion-pairing reversed-phase HPLC method coupled with UV detection. The causality behind the selection of chromatographic parameters is discussed in detail. The method is validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating its specificity, linearity, accuracy, precision, and robustness.[1] A forced degradation study was conducted to confirm the stability-indicating nature of the method, ensuring that degradation products do not interfere with the quantification of the active substance.[2][3]

Introduction and Chromatographic Principles

5-(2-Chlorobenzyl)thieno[3,2-c]pyridinium chloride is a thienopyridine derivative, a class of compounds known for their diverse biological activities.[4][5] Accurate quantification is critical for quality control, stability studies, and impurity profiling in drug development. The analyte's structure includes a permanent positive charge on the pyridinium nitrogen, rendering it highly polar and practically non-retentive on conventional C18 stationary phases.[6][7]

To overcome this challenge, this method employs Reversed-Phase Ion-Pairing Chromatography .[8] This technique introduces an ion-pairing reagent into the mobile phase. The reagent, typically an alkyl sulfonate, possesses a charged head group and a hydrophobic tail. It pairs with the oppositely charged analyte in the mobile phase, forming a neutral, hydrophobic ion-pair. This complex can then interact with the non-polar C18 stationary phase, enabling retention and separation based on hydrophobic character.[8][9] The choice of acetonitrile as the organic modifier and a buffered aqueous phase ensures method robustness and optimal peak symmetry.

Rationale for Method Parameters
  • Stationary Phase (C18): A C18 (octadecylsilane) column provides a non-polar surface necessary for hydrophobic interactions, which is the fundamental principle of reversed-phase chromatography.[10][11]

  • Mobile Phase: A polar mobile phase is used, consistent with RP-HPLC.[12]

    • Ion-Pair Reagent (Sodium 1-Heptanesulfonate): The C7 alkyl chain of the heptanesulfonate provides sufficient hydrophobicity to the ion-pair for retention on the C18 column.

    • Buffer (Potassium Phosphate Monobasic): A buffer is essential to maintain a constant pH, which ensures reproducible ionization of any acidic or basic functional groups and consistent interaction with the ion-pairing reagent.

    • Acid (Phosphoric Acid): Adjusting the pH to the acidic range (e.g., pH 3.0) helps to suppress the ionization of silanol groups on the silica-based stationary phase, minimizing peak tailing.

    • Organic Modifier (Acetonitrile): Acetonitrile is chosen for its low viscosity, low UV cutoff, and high elution strength in reversed-phase systems.[12]

  • Detection Wavelength (254 nm): The conjugated aromatic systems within the thienopyridine and chlorobenzyl moieties result in strong UV absorbance. A photodiode array (PDA) detector scan would be used during development to identify the wavelength of maximum absorbance (λmax). For this protocol, 254 nm is selected as a robust wavelength suitable for this class of compounds.

Experimental Protocol

Instrumentation and Consumables
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) or UV detector.

  • Chromatography Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size, or equivalent.

  • Data Acquisition: OpenLab CDS or equivalent chromatography data software.

  • Chemicals:

    • 5-(2-Chlorobenzyl)thieno[3,2-c]pyridinium Chloride Reference Standard

    • Acetonitrile (HPLC Grade)

    • Potassium Phosphate Monobasic (KH₂PO₄) (AR Grade)

    • Sodium 1-Heptanesulfonate (HPLC Grade)

    • Phosphoric Acid (H₃PO₄) (85%, AR Grade)

    • Water (HPLC Grade or Milli-Q)

Chromatographic Conditions
ParameterSetting
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 10 mM KH₂PO₄, 5 mM Sodium 1-Heptanesulfonate in Water, pH 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 20% B; 5-15 min: 20% to 60% B; 15-17 min: 60% B; 17-18 min: 60% to 20% B; 18-25 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 25 minutes
Preparation of Solutions
  • Mobile Phase A: Dissolve 1.36 g of KH₂PO₄ and 1.01 g of Sodium 1-Heptanesulfonate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

Method Validation Protocol

The method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[1][13]

System Suitability

Before each validation run, a system suitability test is performed by injecting the 100 µg/mL working standard solution six times. The acceptance criteria must be met before proceeding with analysis.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%
Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[14] Forced degradation studies are performed to generate potential degradation products and demonstrate the method's ability to separate them from the main analyte peak.[2][15]

Protocol:

  • Prepare a sample solution of 5-(2-Chlorobenzyl)thieno[3,2-c]pyridinium at 100 µg/mL.

  • Expose the solution to the following stress conditions as outlined by ICH Q1A(R2):[2]

    • Acid Hydrolysis: Add 1 mL of 1M HCl, heat at 80°C for 4 hours. Neutralize before injection.

    • Base Hydrolysis: Add 1 mL of 1M NaOH, heat at 80°C for 2 hours. Neutralize before injection.

    • Oxidative Degradation: Add 1 mL of 30% H₂O₂, store at room temperature for 24 hours.

    • Thermal Degradation: Heat the solution at 80°C for 48 hours.

    • Photolytic Degradation: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analyze the stressed samples alongside an unstressed control sample.

  • Acceptance Criteria: The method is considered stability-indicating if the peak purity of the analyte in the stressed samples passes the software's purity test (e.g., purity angle is less than purity threshold) and there is adequate resolution (R > 2.0) between the analyte peak and the closest eluting degradation peak. A target degradation of 5-20% is desirable.[2]

Linearity and Range

Protocol:

  • Prepare a series of calibration standards from the stock solution at five concentration levels, ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Perform a linear regression analysis.

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Should be close to zero
Range 50 µg/mL to 150 µg/mL
Accuracy (Recovery)

Protocol:

  • Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, 120% of the working concentration) by spiking a known amount of analyte into a placebo mixture.

  • Analyze the samples and calculate the percentage recovery.

ParameterAcceptance Criteria
Mean Recovery 98.0% to 102.0%
% RSD of Recovery ≤ 2.0% at each level
Precision

Precision is assessed at two levels: repeatability and intermediate precision.[16]

  • Repeatability (Intra-day Precision):

    • Prepare six individual samples at 100% of the working concentration (100 µg/mL).

    • Analyze them on the same day, with the same analyst and instrument.

    • Calculate the % RSD of the results.

  • Intermediate Precision (Inter-day Precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the cumulative % RSD for all 12 samples (from both days).

ParameterAcceptance Criteria
Repeatability % RSD ≤ 2.0%
Intermediate Precision % RSD ≤ 2.0%
Robustness

Robustness is evaluated by making small, deliberate variations in the method parameters to assess its reliability during normal usage.

Protocol:

  • Vary the following parameters one at a time:

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

    • Column Temperature: ± 5 °C (25 °C and 35 °C)

    • Mobile Phase pH: ± 0.2 units (pH 2.8 and 3.2)

  • Inject a standard solution and evaluate the impact on system suitability parameters.

Acceptance Criteria: System suitability parameters must remain within the established limits for all tested variations.

Visualizations

Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard & Sample Weighing C Standard & Sample Dilution A->C B Solution Preparation (Diluent, Mobile Phase) B->C D HPLC System Equilibration C->D E System Suitability Injections D->E F Sample Sequence Run E->F G Chromatogram Integration F->G H Quantification & Calculation G->H I Validation Parameter Assessment H->I J J I->J Final Report Generation

Caption: Overall experimental workflow from sample preparation to final report generation.

LogicDiagram center Optimal Separation (Analyte Peak) p1 Increase % Organic (Acetonitrile) e1 Decreased Retention Time p1->e1 p2 Increase Ion-Pair Concentration e2 Increased Retention Time p2->e2 p3 Decrease Mobile Phase pH e3 Improved Peak Shape (Less Tailing) p3->e3 Suppresses silanol activity p4 Increase Flow Rate p4->e1 e4 Broader Peak p4->e4

Caption: Cause-and-effect relationships in HPLC method development for the analyte.

Conclusion

This application note presents a comprehensive, validated, and stability-indicating ion-pair reversed-phase HPLC-UV method for the quantitative determination of 5-(2-Chlorobenzyl)thieno[3,2-c]pyridinium Chloride. The method development was guided by the unique physicochemical properties of the analyte, leading to a robust protocol. The validation results confirm that the method is accurate, precise, linear, and specific for its intended purpose in a quality control or research environment. The successful separation of the analyte from its forced degradation products underscores its utility for stability studies.

References

  • <621> CHROMATOGRAPHY . United States Pharmacopeia. Available from: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects . ResolveMass Laboratories. Available from: [Link]

  • Understanding the Latest Revisions to USP <621> . Agilent. Available from: [Link]

  • USP-NF 〈621〉 Chromatography . USP-NF. Available from: [Link]

  • <621> Chromatography - USP-NF ABSTRACT . United States Pharmacopeia. Available from: [Link]

  • USP <621> Chromatography . DSDP Analytics. Available from: [Link]

  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects . YouTube. Available from: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation . BioProcess International. Available from: [Link]

  • A practical guide to forced degradation and stability studies for drug substances . Onyx Scientific. Available from: [Link]

  • 14 Principles of Reversed Phase HPLC . YouTube. Available from: [Link]

  • Reversed-phase chromatography . Wikipedia. Available from: [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained . IntuitionLabs. Available from: [Link]

  • Reversed-Phase Chromatography: An Overview . AZoLifeSciences. Available from: [Link]

  • 5-(2-Chlorobenzyl)thieno(3,2-C)pyridinium chloride . PubChem. Available from: [Link]

  • Reverse Phase HPLC Basics for LC/MS . IonSource. Available from: [Link]

  • 5-(2-CHLOROBENZYL)THIENO(3,2-C)PYRIDINIUM CHLORIDE . Global Substance Registration System (GSRS). Available from: [Link]

  • Steps for HPLC Method Validation . Pharmaguideline. Available from: [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing . Luminata. Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained . AMSbiopharma. Available from: [Link]

  • Reverse Phase Chromatography Techniques . Chrom Tech, Inc. Available from: [Link]

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative . ResearchGate. Available from: [Link]

  • 5-(2-Chlorobenzyl)-thieno[3,2-c]pyridinium chloride . MySkinRecipes. Available from: [Link]

  • Quality Guidelines . ICH. Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures . Food and Drug Administration. Available from: [Link]

  • 5-(2-chlorobenzyl)thieno(3,2-c)pyridinium . PubChemLite. Available from: [Link]

  • Thieno [3,2-c] pyridine derivatives and their therapeutic application. Google Patents.
  • Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction . PMC. Available from: [Link]

  • Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors . MDPI. Available from: [Link]

  • Short Communication Synthesis and Cytotoxic Assessment of Thieno pyridine Derivatives . Journal of Sciences, Islamic Republic of Iran. Available from: [Link]

  • Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity . MDPI. Available from: [Link]

  • Thieno[3,2-c]pyridine, 5-[(2-chlorophenyl)methyl]-4,5,6,7-tetrahydro- . NIST WebBook. Available from: [Link]

Sources

Application Notes and Protocols for the Use of 5-(2-Chlorobenzyl)thieno[3,2-c]pyridinium chloride as a Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, preparation, and application of 5-(2-Chlorobenzyl)thieno(3,2-c)pyridinium chloride as a certified reference standard. This document aims to ensure the accuracy and reliability of analytical data in quality control and research settings.

Introduction and Scientific Context

5-(2-Chlorobenzyl)thieno[3,2-c]pyridinium chloride is a critical reference standard, primarily recognized as a process impurity and degradation product of Ticlopidine, an antiplatelet aggregation drug.[1][2] In the context of pharmaceutical quality control, it is often referred to as Ticlopidine Impurity E.[2][3] The use of a well-characterized reference standard for this impurity is mandated by regulatory bodies to ensure the safety and efficacy of Ticlopidine hydrochloride drug products.[4] This guide provides detailed protocols for the use of this reference standard in analytical procedures, particularly for High-Performance Liquid Chromatography (HPLC).

The accurate quantification of impurities in active pharmaceutical ingredients (APIs) and finished drug products is a critical aspect of drug development and manufacturing.[5][6] Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), necessitate the development and validation of robust analytical methods for impurity profiling.[7][8] Certified reference materials (CRMs) of known purity and identity are indispensable for the validation of these methods and for the routine quality control of pharmaceutical products.[9]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a reference standard is fundamental to its correct application. 5-(2-Chlorobenzyl)thieno(3,2-c)pyridinium chloride is a solid, neat material with the following key characteristics:

PropertyValueSource
Chemical Name 5-[(2-chlorophenyl)methyl]thieno[3,2-c]pyridin-5-ium chloride[10]
Synonyms Ticlopidine Hydrochloride Impurity E[2][3]
CAS Number 53885-64-6[9][10]
Molecular Formula C₁₄H₁₁Cl₂NS[9][10]
Molecular Weight 296.21 g/mol [9][10]
Appearance Solid, neat material[9]
Storage 2-8°C, under an inert atmosphere (e.g., Argon)[9]

Note: The certified value of the reference material is typically provided as a mass fraction on the Certificate of Analysis (CoA) and should be used for accurate concentration calculations.[9]

Preparation of Standard Solutions: A Step-by-Step Protocol

The preparation of accurate and stable standard solutions is paramount for reliable analytical results. The following protocol outlines the procedure for preparing a stock solution and working standards of 5-(2-Chlorobenzyl)thieno(3,2-c)pyridinium chloride.

Materials and Equipment
  • 5-(2-Chlorobenzyl)thieno(3,2-c)pyridinium chloride Certified Reference Material (CRM)

  • HPLC-grade methanol or acetonitrile

  • Volumetric flasks (Class A)

  • Analytical balance (calibrated)

  • Pipettes (calibrated)

  • Ultrasonic bath

Workflow for Standard Solution Preparation

G cluster_prep Standard Solution Preparation cluster_working Working Standard Preparation start Start: Obtain CRM and Acclimate to Room Temperature weigh Accurately weigh the required amount of CRM start->weigh As per CoA instructions dissolve Transfer to a volumetric flask and dissolve in diluent weigh->dissolve sonicate Sonicate briefly to ensure complete dissolution dissolve->sonicate volume Make up to volume with diluent and mix thoroughly sonicate->volume stock Label as 'Stock Solution' with concentration and date volume->stock dilute Perform serial dilutions from the stock solution stock->dilute Use calibrated pipettes working Prepare working standards at desired concentrations (e.g., 0.5-2.0 µg/mL) dilute->working

Caption: Workflow for the preparation of stock and working standard solutions.

Detailed Protocol
  • Acclimatization: Before opening, allow the sealed container of the 5-(2-Chlorobenzyl)thieno(3,2-c)pyridinium chloride CRM to equilibrate to room temperature to prevent condensation of moisture.[9]

  • Weighing: Accurately weigh a suitable amount of the CRM using a calibrated analytical balance. The minimum sample size recommended is typically 5 mg.[9]

  • Dissolution: Quantitatively transfer the weighed CRM to a Class A volumetric flask of appropriate size. Add a portion of the chosen diluent (e.g., HPLC-grade methanol or acetonitrile) and swirl to dissolve.

  • Sonication: Place the volumetric flask in an ultrasonic bath for a few minutes to ensure complete dissolution of the reference material.

  • Dilution to Volume: Once the CRM is completely dissolved and the solution has returned to room temperature, dilute to the mark with the same diluent. Stopper the flask and invert it several times to ensure homogeneity. This is the Stock Solution .

  • Preparation of Working Standards: Prepare a series of working standards by accurately diluting the stock solution with the diluent. For impurity analysis in Ticlopidine, a typical linearity range for impurities is 0.5-2.0 µg/mL.[11]

Application in HPLC Analysis: Protocol for Impurity Quantification

This section provides a general HPLC method that can be adapted for the quantification of 5-(2-Chlorobenzyl)thieno(3,2-c)pyridinium chloride in Ticlopidine drug substances or products. Method validation should be performed according to ICH guidelines.[7]

Suggested HPLC Method Parameters
ParameterRecommended ConditionRationale
Column XTerra C18 (250 mm × 4.6 mm, 5 µm) or equivalentProvides good resolution for Ticlopidine and its impurities.[7][11]
Mobile Phase Methanol and pH 6.8 phosphate buffer (80:20, v/v)A common mobile phase for the separation of Ticlopidine and its related substances.[7][11]
Flow Rate 1.0 mL/minA standard flow rate for this type of column and separation.[7][11]
Detection Wavelength 228 nmA suitable wavelength for the detection of both Ticlopidine and its impurities.[7][11]
Injection Volume 10-20 µLA typical injection volume for standard HPLC analysis.
Column Temperature Ambient or controlled at 25°CTo ensure reproducible retention times.
Analytical Workflow

G cluster_analysis HPLC Analysis Workflow start Start: System Equilibration inject_blank Inject Blank (Diluent) start->inject_blank inject_std Inject Working Standards inject_blank->inject_std inject_sample Inject Sample Solution inject_std->inject_sample acquire_data Acquire Chromatographic Data inject_sample->acquire_data analyze Analyze Data: Peak Identification and Integration acquire_data->analyze quantify Quantify Impurity using Calibration Curve analyze->quantify

Caption: General workflow for HPLC analysis of impurities.

System Suitability

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. This typically involves injecting a working standard solution multiple times.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=5) ≤ 2.0%
Data Analysis and Quantification
  • Calibration Curve: Construct a calibration curve by plotting the peak area of 5-(2-Chlorobenzyl)thieno(3,2-c)pyridinium chloride against its concentration for the prepared working standards.

  • Linearity: The calibration curve should exhibit a correlation coefficient (r²) of ≥ 0.999.

  • Quantification: Determine the concentration of the impurity in the sample solution by interpolating its peak area from the calibration curve.

Stability and Storage of Standard Solutions

The stability of standard solutions is crucial for maintaining the accuracy of analytical results over time.

  • Stock Solutions: When stored in a refrigerator at 2-8°C and protected from light, stock solutions of 5-(2-Chlorobenzyl)thieno(3,2-c)pyridinium chloride are generally stable for a defined period. A stability study should be conducted to establish the exact duration of stability. General guidance suggests that stock solutions stored at -20°C or below may be used for up to one month.[12]

  • Working Standards: It is recommended to prepare fresh working standards daily from the stock solution.[12]

Conclusion

The use of 5-(2-Chlorobenzyl)thieno(3,2-c)pyridinium chloride as a certified reference standard is essential for the accurate and reliable quantification of this impurity in Ticlopidine pharmaceutical products. Adherence to the protocols outlined in these application notes, in conjunction with proper laboratory practices and method validation, will ensure compliance with regulatory requirements and contribute to the overall quality and safety of the final drug product.

References

  • PubChem. Ticlopidine Hydrochloride. Available from: [Link]

  • Venkateswarlu, B. S., & Sai, P. N. (2021). STABILITY INDICATING RP-HPLC METHOD FOR SEPARATION AND QUANTIFICATION OF RELATED SUBSTANCES OF TICLOPIDINE IN BULK AND PHARMACEUTICAL FORMULATIONS. ResearchGate. Available from: [Link]

  • Pharmaffiliates. Ticlopidine Hydrochloride-impurities. Available from: [Link]

  • Pharmaffiliates. Ticlopidine-impurities. Available from: [Link]

  • OUCI. stability indicating rp-hplc method for separation and quantification of related substances of ticlopidine in bulk and pharmaceutical formulations. Available from: [Link]

  • British Pharmacopoeia. Ticlopidine Hydrochloride. Available from: [Link]

  • SANOFI-AVENTIS CANADA INC. (2012). PRODUCT MONOGRAPH Ticlopidine.
  • U.S. Food & Drug Administration. 5-(2-CHLOROBENZYL)THIENO(3,2-C)PYRIDINIUM CHLORIDE. Available from: [Link]

  • Analytica Chemie. Ticlopidine hydrochloride Imp B (EP). Available from: [Link]

  • PubChem. 5-(2-Chlorobenzyl)thieno(3,2-C)pyridinium chloride. Available from: [Link]

  • Trulieve. Certificate of Analysis. Available from: [Link]

  • International Journal of Environmental Sciences. (2025).
  • Wikipedia. Pyridinium chloride. Available from: [Link]

  • IJCRT.org. development and validation of rp- hplc method for the estimation of process related impurities from lacidipine bulk and formulation. Available from: [Link]

  • MedCrave Group. (2017).

Sources

Application Note: Characterizing Irreversible Binding of Thienopyridine Metabolites to the P2Y12 Receptor

[1]

Executive Summary & Scientific Rationale

The P2Y12 receptor is a G

prodrugs

This Application Note details the protocol for characterizing these derivatives. Crucially, standard equilibrium binding models fail for this class. The active metabolites form a covalent disulfide bridge with cysteine residues (Cys17 and Cys270) in the extracellular domain of P2Y12, resulting in insurmountable, irreversible antagonism.

Key Technical Challenges Addressed:

  • Ligand Selection: Differentiating between agonist ([³H]2-MeS-ADP) and antagonist radioligands.

  • Metabolic Requirement: Overcoming the inactivity of parent compounds in standard binding buffers.

  • Kinetics: Moving beyond IC

    
     to measure 
    
    
    for covalent inhibitors.

Mechanism of Action & Signaling Pathway[2]

Understanding the molecular mechanism is prerequisite to assay design. The parent drug must undergo cytochrome P450-mediated oxidation and subsequent hydrolysis to open the thiophene ring, exposing the reactive thiol.

Diagram 1: Thienopyridine Activation and P2Y12 Inhibition[3][4]

P2Y12_PathwayParentParent Thienopyridine(Clopidogrel/Prasugrel)CYPCYP450 Activation(Liver Microsomes)Parent->CYPOxidationAMActive Metabolite (AM)(Reactive Thiol -SH)CYP->AMRing OpeningCysResiduesCys17 & Cys270(Extracellular Domain)AM->CysResiduesNucleophilic AttackReceptorP2Y12 Receptor(Platelet Membrane)Receptor->CysResiduesComplexCovalent Disulfide Complex(Irreversible Blockade)CysResidues->ComplexDisulfide Bond FormationGiGαi ProteinComplex->GiPrevents ActivationACAdenylyl CyclaseGi->ACInhibition (Blocked)cAMPcAMP LevelsAC->cAMPcAMP Remains High(No Aggregation)

Figure 1: Pathway illustrating the metabolic activation of thienopyridines and the subsequent covalent modification of P2Y12 cysteine residues, preventing Gi-mediated signaling.

Materials & Experimental Design

Source Material[5][6]
  • Recombinant Membranes (Recommended): CHO or HEK293 cells stably transfected with human P2Y12 (hP2Y12). Recombinant systems offer higher receptor density (

    
    ) and lower variability than platelets.
    
  • Human Platelets: Can be used but require careful washing to remove plasma esterases and are prone to high non-specific binding.

Radioligands

Two primary options exist.[1] For thienopyridine characterization, the high-affinity agonist is the gold standard for demonstrating displacement.

LigandTypeKd (approx)Notes
[³H]2-MeS-ADP Agonist0.5 - 2.0 nMStandard. High affinity, stable. Detects competition at the orthosteric site.
[³H]PSB-0739 Antagonist0.3 - 1.0 nMVery high affinity. Useful if the test compound is an allosteric modulator, but less common for thienopyridines.
[³³P]2-MeS-ADP Agonist~1.0 nMHigher specific activity than Tritium, allowing lower protein usage.
The "Active Metabolite" Requirement

CRITICAL: Do not use Clopidogrel or Prasugrel parent compounds in this assay. They will show

  • Option A (Standard): Synthesize or purchase the Active Metabolite (e.g., Clopidogrel thiol metabolite).

  • Option B (Bioconversion): Pre-incubate the parent drug with human liver microsomes (HLM) and NADPH for 30-60 mins, then transfer the supernatant to the binding assay. Note: This introduces variability.

Detailed Protocol: Competitive Binding Assay

This protocol uses [³H]2-MeS-ADP and the Active Metabolite (AM) of a thienopyridine.

Buffer Preparation
  • Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA (fatty-acid free).

    • Note: Mg²⁺ is essential for high-affinity agonist binding states in Gi-coupled receptors.

  • Wash Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂ (ice-cold).

Assay Workflow
  • Membrane Thawing: Thaw hP2Y12-CHO membranes and dilute in Binding Buffer to a concentration of 5–10 µg protein/well. Homogenize gently (Dounce or needle) to ensure uniform suspension.

  • Plate Setup (96-well format):

    • Total Binding (TB): Buffer + Membrane + Radioligand.

    • Non-Specific Binding (NSB): Buffer + Membrane + Radioligand + Excess Cold ADP (10 µM) or Ticagrelor (10 µM).

    • Test Wells: Buffer + Membrane + Radioligand + Thienopyridine AM (Concentration response:

      
       to 
      
      
      M).
  • Ligand Addition: Add [³H]2-MeS-ADP to a final concentration equal to its

    
     (approx. 1 nM).
    
  • Incubation (The Critical Variable):

    • Incubate at RT (25°C) .

    • Time: Because thienopyridines bind irreversibly, equilibrium is never truly reached. However, for comparative IC

      
       generation, incubate for 2 hours  to allow the covalent reaction to proceed significantly.
      
  • Termination: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% Polyethyleneimine (PEI) for 1 hour to reduce non-specific binding).

  • Washing: Wash filters 3x with ice-cold Wash Buffer.

  • Counting: Add liquid scintillation cocktail and count radioactivity (CPM).

Diagram 2: Experimental Workflow

Assay_WorkflowStep11. Prepare Membranes(hP2Y12-CHO)+ Binding Buffer (MgCl2)Step22. Add Test Compound(Active Metabolite Only!)Step1->Step2Step33. Add Radioligand[3H]2-MeS-ADP (~1 nM)Step2->Step3Step44. Incubation2 Hours @ 25°C(Allow Covalent Bond)Step3->Step4Step55. Filtration (GF/B)Pre-soaked in 0.3% PEIStep4->Step5Step66. Scintillation CountingCalculate % InhibitionStep5->Step6

Figure 2: Step-by-step workflow for the radioligand displacement assay using the active metabolite.

Data Analysis & Interpretation

The Limitation of IC

For reversible inhibitors, the IC

the IC

will decrease (potency appears to increase) as incubation time increases
  • Standard Reporting: You can report an "apparent IC

    
    " at a fixed time point (e.g., 2 hours), but you must explicitly state the incubation time.
    
  • Calculation:

    
    
    
Advanced Kinetic Analysis ( )

To rigorously characterize a thienopyridine, you should perform the binding assay at multiple time points to determine the rate of inactivation.

  • Plot

    
     vs. Time for each concentration of the inhibitor.
    
  • The slope of these lines gives the observed inactivation rate (

    
    ).
    
  • Plot

    
     vs. [Inhibitor Concentration].
    
  • Fit to the hyperbolic equation:

    
    
    
    • 
       : The affinity of the initial non-covalent binding step.
      
    • 
       : The rate of covalent bond formation.
      

Troubleshooting & Optimization

IssueProbable CauseSolution
No Displacement Using Parent DrugEnsure you are using the Active Metabolite (thiol form). Parent clopidogrel does not bind.
High NSB Sticky LigandPre-soak GF/B filters in 0.3% PEI (Polyethyleneimine) for >1 hr. Use silanized tubes/plates.
Low Signal Receptor DegradationP2Y12 is labile. Ensure membranes are stored at -80°C and not freeze-thawed multiple times. Keep MgCl₂ in buffer.
Oxidation of AM Unstable ThiolThe active metabolite thiol is unstable. Store stock in acidic pH or under nitrogen. Prepare fresh dilutions immediately before use.

References

  • Savi, P., et al. (2001).[2] P2Y12, a new platelet ADP receptor, target of clopidogrel.[3][2] Biochemical and Biophysical Research Communications, 283(2), 379-383.[2]

  • Ding, Z., et al. (2003). Inactivation of the human P2Y12 receptor by thiol reagents requires interaction with both extracellular cysteine residues, Cys17 and Cys270.[4] Blood, 101(10), 3908-3914.

  • Hollopeter, G., et al. (2001). Identification of the platelet ADP receptor targeted by antithrombotic drugs.[3] Nature, 409, 202–207.

  • Jacobson, K. A., et al. (2012). P2Y12 Receptor Antagonists: Recent Advances. Purinergic Signalling.

The Strategic Application of 5-(2-Chlorobenzyl)thieno[3,2-c]pyridinium in Medicinal Chemistry: A Guide to Scaffold Hopping for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Innovation in Drug Design

In the landscape of modern medicinal chemistry, the pursuit of novel chemical entities with enhanced therapeutic profiles is a paramount objective. The strategy of "scaffold hopping" has emerged as a powerful tool in this endeavor, enabling the discovery of isofunctional molecules with distinct core structures.[1] This approach allows researchers to navigate beyond the confines of existing intellectual property, mitigate adverse off-target effects, and improve the pharmacokinetic and pharmacodynamic properties of lead compounds.[2] At the heart of this strategy lies the concept of the "privileged scaffold," a molecular framework capable of interacting with multiple biological targets with high affinity.[3][4]

The thieno[3,2-c]pyridine core is one such privileged scaffold, forming the foundation of various biologically active compounds.[5][6][7] This application note will delve into the utility of a specific derivative, 5-(2-Chlorobenzyl)thieno[3,2-c]pyridinium, as a starting point and a conceptual template for scaffold hopping in drug discovery programs. We will explore both the underlying principles and provide detailed protocols for the rational design and synthesis of novel therapeutic agents.

The Thieno[3,2-c]pyridine Scaffold: A Privileged Framework

The thieno[3,2-c]pyridine moiety is a bicyclic heterocyclic system that has demonstrated a remarkable versatility in medicinal chemistry. Its rigid structure and the presence of both sulfur and nitrogen heteroatoms provide a unique three-dimensional arrangement of hydrogen bond donors and acceptors, as well as hydrophobic surfaces. This arrangement allows for diverse interactions with a range of biological targets.

Derivatives of the thieno[3,2-c]pyridine scaffold have been investigated for a multitude of therapeutic applications, including:

  • Antipsychotics: Targeting serotonin and dopamine receptors.[5]

  • Anticancer agents: Acting as potent smoothened (Smo) antagonists in the Hedgehog signaling pathway.[7]

  • Neuropathic pain treatment: Functioning as selective metabotropic glutamate receptor 1 (mGluR1) antagonists.[6]

  • Antiplatelet agents: As exemplified by the drug Ticlopidine.[8]

The 5-(2-Chlorobenzyl)thieno[3,2-c]pyridinium salt, with its specific substitution pattern, presents a well-defined starting point for chemical exploration and scaffold hopping endeavors. The 2-chlorobenzyl group provides a key hydrophobic and aromatic interaction moiety, while the quaternary pyridinium nitrogen introduces a positive charge that can be crucial for binding to certain biological targets.

Conceptualizing Scaffold Hopping from 5-(2-Chlorobenzyl)thieno[3,2-c]pyridinium

Scaffold hopping is not a random walk through chemical space but a rational design strategy. The overarching goal is to identify a new core structure that maintains the essential pharmacophoric features of the original molecule while offering advantages in terms of novelty, synthetic accessibility, or ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

The key pharmacophoric elements of 5-(2-Chlorobenzyl)thieno[3,2-c]pyridinium can be deconstructed as follows:

  • A bicyclic aromatic system: Providing a rigid framework and potential for π-π stacking interactions.

  • A positively charged nitrogen atom: Acting as a key hydrogen bond donor or electrostatic anchor.

  • A substituted benzyl group: Offering hydrophobic and aromatic interactions.

  • Defined spatial orientation: The relative positioning of these features is critical for biological activity.

The process of scaffold hopping from this lead compound can be visualized through the following workflow:

Caption: A conceptual workflow for scaffold hopping starting from a known active compound.

Protocol 1: Synthesis of the Core Scaffold - 5-(2-Chlorobenzyl)thieno[3,2-c]pyridinium Chloride

This protocol is adapted from the procedure described in U.S. Patent 4,051,141.[9]

Objective: To synthesize the starting material for derivatization and as a reference compound for biological assays.

Materials:

  • Thieno[3,2-c]pyridine

  • 2-Chlorobenzyl chloride

  • Acetonitrile (anhydrous)

  • Sodium borohydride (for subsequent reduction if desired)

  • Ethanol

  • Water

  • Standard laboratory glassware and purification apparatus (rotary evaporator, chromatography columns, etc.)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thieno[3,2-c]pyridine (0.1 mole) in anhydrous acetonitrile (150 ml).

  • Addition of Alkylating Agent: To the stirred solution, add 2-chlorobenzyl chloride (0.11 mole).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, allow the mixture to cool to room temperature. Evaporate the solvent under reduced pressure using a rotary evaporator.

  • Isolation: The resulting solid residue is 5-(2-chlorobenzyl)-thieno[3,2-c]pyridinium chloride. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield the pure product.

  • Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should be consistent with reported values (166°C).[9]

Note on Causality: The choice of acetonitrile as a solvent is due to its polar aprotic nature, which facilitates the SN2 reaction between the nucleophilic pyridine nitrogen and the electrophilic benzyl chloride. The slight excess of the alkylating agent ensures complete consumption of the starting thieno[3,2-c]pyridine.

Application Note: Strategies for Scaffold Hopping

Once the core scaffold and its biological activity are established, several computational and synthetic strategies can be employed for scaffold hopping.

In Silico Scaffold Hopping

Computational methods are invaluable for rapidly screening large virtual libraries of compounds to identify potential new scaffolds.[1]

1. Pharmacophore-Based Searching:

  • Principle: A pharmacophore model is an abstract representation of the key steric and electronic features required for biological activity. By defining a pharmacophore for 5-(2-Chlorobenzyl)thieno[3,2-c]pyridinium, one can search databases for molecules that match this model, regardless of their underlying scaffold.

  • Tools: Software such as Phase, Catalyst, and LigandScout can be used to generate and screen against pharmacophore models.

2. Shape-Based Similarity Searching:

  • Principle: This method identifies molecules with a similar three-dimensional shape and electrostatic potential to the lead compound. The underlying assumption is that molecules with similar shapes are likely to bind to the same target.

  • Tools: Software like ROCS (Rapid Overlay of Chemical Structures) and FlexS are commonly used for shape-based screening.

3. Fragment-Based Replacement:

  • Principle: The lead molecule is computationally dissected into fragments. The core scaffold (thieno[3,2-c]pyridinium) is then replaced with other fragments from a database that maintain the correct geometry for the appended side chains.

  • Tools: Programs like RECORE and Scaffold Hopper facilitate this approach.

Synthetic Strategies for Bioisosteric Replacement

Bioisosterism is the principle of exchanging a functional group with another that has similar physicochemical properties, leading to a molecule with similar biological activity.[10]

Table 1: Potential Bioisosteric Replacements for the Thieno[3,2-c]pyridine Scaffold

Original ScaffoldPotential BioisosteresRationale
Thieno[3,2-c]pyridineFuro[3,2-c]pyridine, Pyrrolo[3,2-c]pyridineClassical bioisosteres where the sulfur atom is replaced by oxygen or nitrogen, respectively.[5]
Thieno[3,2-c]pyridineIndole, AzaindoleNon-classical bioisosteres that can mimic the overall shape and aromaticity.
Thieno[3,2-c]pyridineThieno[2,3-b]pyridine, Thieno[3,2-b]pyridineIsomeric thienopyridines that present the heteroatoms in different positions.
Thieno[3,2-c]pyridiniumQuinolizinium, IndoliziniumAlternative bicyclic aromatic cationic systems.

Protocol 2: A Representative Scaffold Hop - Synthesis of a Furo[3,2-c]pyridine Derivative

This protocol outlines a general strategy for synthesizing a furo[3,2-c]pyridine derivative as a bioisosteric replacement for the thieno[3,2-c]pyridine core, inspired by methodologies for constructing such heterocyclic systems.

Objective: To synthesize a furo[3,2-c]pyridine analog to evaluate the effect of the scaffold hop on biological activity.

Materials:

  • Substituted 3-hydroxypyridine

  • α-haloketone (e.g., 2-chloro-1-(2-chlorophenyl)ethan-1-one)

  • Base (e.g., potassium carbonate)

  • Solvent (e.g., DMF, acetone)

Procedure (General Scheme):

  • O-Alkylation: React a suitable 3-hydroxypyridine derivative with an appropriate α-haloketone in the presence of a base to form a pyridyl ether intermediate.

  • Intramolecular Cyclization: Subject the pyridyl ether intermediate to cyclization conditions (e.g., heating in the presence of a dehydrating agent like polyphosphoric acid or Eaton's reagent) to form the furo[3,2-c]pyridine core.

  • Derivatization: The resulting furo[3,2-c]pyridine can then be further functionalized, for instance, by N-alkylation with 2-chlorobenzyl chloride, to generate the final target molecule.

Caption: A general synthetic workflow for a furo[3,2-c]pyridine scaffold hop.

Data Presentation and Evaluation

A successful scaffold hopping campaign requires rigorous biological evaluation of the newly synthesized compounds. The data should be presented in a clear and comparative manner.

Table 2: Hypothetical Comparative Data for Scaffold Hopping

Compound IDScaffoldTarget Binding Affinity (IC₅₀, nM)Cellular Potency (EC₅₀, µM)Metabolic Stability (t½, min)
Lead-001 Thieno[3,2-c]pyridinium500.530
Hop-001 Furo[3,2-c]pyridinium750.860
Hop-002 Pyrrolo[3,2-c]pyridinium1201.545
Hop-003 Indolizinium450.490

This tabular format allows for a quick assessment of the structure-activity relationship (SAR) and structure-property relationship (SPR) of the new scaffolds compared to the original lead. In this hypothetical example, "Hop-003" demonstrates comparable potency to the lead compound but with significantly improved metabolic stability, marking it as a promising candidate for further development.

Conclusion and Future Directions

The 5-(2-Chlorobenzyl)thieno[3,2-c]pyridinium scaffold represents a valuable starting point for medicinal chemistry campaigns aimed at discovering novel therapeutics. By employing a rational scaffold hopping strategy, researchers can systematically explore new chemical space while retaining the key pharmacophoric features necessary for biological activity. The integration of computational design with robust synthetic protocols and rigorous biological evaluation is crucial for the success of such endeavors. Future work should focus on expanding the library of bioisosteric replacements for the thieno[3,2-c]pyridine core and exploring their potential against a wider range of biological targets.

References

  • Boehm, H. J., Flohr, A., & Stahl, M. (2004). Scaffold hopping. Drug Discovery Today: Technologies, 1(3), 217-224.
  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current opinion in chemical biology, 14(3), 347-361.
  • Sun, H., Tawa, G., & Wallqvist, A. (2012). Classification of scaffold-hopping approaches. Drug discovery today, 17(7-8), 310-324.
  • Duarte, C. D., et al. (2017). Privileged Scaffolds in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 17(13), 1187-1210.
  • Schneider, G. (2013). Scaffold-hopping by topological pharmacophore search. Pharmaceuticals, 6(4), 439-448.
  • Mauser, H., & Guba, W. (2008). Recent developments in de novo design and scaffold hopping. Current opinion in drug discovery & development, 11(3), 365-374.
  • Hu, Y., Stumpfe, D., & Bajorath, J. (2017). Computational scaffold hopping: a powerful tool for drug discovery and beyond. Expert Opinion on Drug Discovery, 12(2), 113-115.
  • Lazzara, P. R., & Moore, T. W. (2020). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. RSC Medicinal Chemistry, 11(8), 875-887.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A rational approach in drug design. Chemical reviews, 96(8), 3147-3176.
  • Brown, N. (Ed.). (2012). Bioisosteres in medicinal chemistry. John Wiley & Sons.
  • New, J. S., Christopher, W. L., Yevich, J. P., Butler, R., Schlemmer Jr, R. F., VanderMaelen, C. P., & Cipollina, J. A. (1989). The thieno [3, 2-c] pyridine and furo [3, 2-c] pyridine rings: new pharmacophores with potential antipsychotic activity. Journal of medicinal chemistry, 32(6), 1147-1156.
  • PubChem. (n.d.). Thieno[3,2-c]pyridine. Retrieved from [Link]

  • Moinet, G., & Servin, A. (1977). U.S. Patent No. 4,051,141. Washington, DC: U.S.
  • PubChem. (n.d.). 5-(2-Chlorobenzyl)thieno(3,2-C)pyridinium chloride. Retrieved from [Link]

  • Im, G. Y., et al. (2015). Discovery and biological evaluation of tetrahydrothieno [2, 3-c] pyridine derivatives as selective metabotropic glutamate receptor 1 antagonists for the potential treatment of neuropathic pain. Bioorganic & medicinal chemistry letters, 25(11), 2351-2355.
  • Chen, X., Sun, C., Zhang, J., Ding, H., & Song, H. (2018). Design, synthesis and evaluation of novel tetrahydrothieno [3, 2-c] pyridine derivatives as potent smoothened antagonists. MedChemComm, 9(5), 855-863.
  • Pharmaffiliates. (n.d.). 5-(2-Chlorobenzoyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine. Retrieved from [Link]

  • NIST. (n.d.). Thieno[3,2-c]pyridine, 5-[(2-chlorophenyl)methyl]-4,5,6,7-tetrahydro-. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007066127A2 - Thieno ( 3, 2-c) pyridine compounds.
  • Wikipedia. (n.d.). Bioisostere. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(2-Chlorobenzyl)thieno[3,2-c]pyridinium Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-(2-Chlorobenzyl)thieno[3,2-c]pyridinium chloride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common challenges and frequently asked questions to help you optimize your synthesis and improve yields.

I. Introduction to the Synthesis

The synthesis of 5-(2-Chlorobenzyl)thieno[3,2-c]pyridinium chloride, a quaternary pyridinium salt, is a critical step in various research and development pipelines. The core of this synthesis typically involves the N-alkylation of a thieno[3,2-c]pyridine core with 2-chlorobenzyl chloride. While seemingly straightforward, this reaction is prone to several issues that can significantly impact yield and purity. This guide provides in-depth troubleshooting advice based on established chemical principles and practical laboratory experience.

The overall reaction is a classic Menshutkin reaction, where a tertiary amine (the thieno[3,2-c]pyridine nitrogen) is converted to a quaternary ammonium salt by reaction with an alkyl halide.[1]

Synthesis_Pathway ThienoPyridine Thieno[3,2-c]pyridine Reaction + ThienoPyridine->Reaction ChlorobenzylChloride 2-Chlorobenzyl chloride ChlorobenzylChloride->Reaction Solvent Solvent (e.g., Acetonitrile, DMF) Solvent->Reaction Product 5-(2-Chlorobenzyl)thieno[3,2-c]pyridinium chloride Reaction->Product Δ (Heat) caption General synthesis pathway.

A simplified overview of the N-alkylation reaction.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the synthesis.

Q1: What is the optimal solvent for this reaction?

A1: The choice of solvent is critical. Polar aprotic solvents like Acetonitrile (ACN) or Dimethylformamide (DMF) are generally preferred as they can stabilize the charged transition state of the SN2 reaction, accelerating the rate.[2] Acetone can also be used.[3] Avoid protic solvents like alcohols, as they can solvate the nucleophilic nitrogen of the pyridine ring, hindering its reactivity.

Q2: What is a typical reaction temperature and time?

A2: The reaction is typically performed at elevated temperatures, often ranging from 50°C to reflux, to ensure a reasonable reaction rate. Reaction times can vary from a few hours to overnight (12-24 hours). Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the optimal reaction time and avoid the formation of degradation products.[4]

Q3: How do I monitor the progress of the reaction?

A3: TLC is a quick and effective method. Use a suitable mobile phase, for instance, a mixture of a polar solvent like ethyl acetate and a non-polar solvent like hexane. The starting thieno[3,2-c]pyridine will be less polar than the final quaternary salt product. The product, being a salt, will often remain at the baseline. Staining with iodine can help visualize the spots. For more quantitative analysis, HPLC is recommended.

Q4: Is the starting 2-chlorobenzyl chloride stable?

A4: 2-chlorobenzyl chloride is a lachrymator and should be handled with care in a fume hood. It can be sensitive to moisture and light. It is advisable to use a freshly opened bottle or to purify it by distillation if its purity is in doubt.

III. Troubleshooting Guide

This section provides a detailed breakdown of common problems encountered during the synthesis, their probable causes, and recommended solutions.

Problem 1: Low or No Product Formation

This is one of the most frequent issues. If you are observing a low yield or no formation of the desired product, consider the following points.

Potential Cause Explanation & Recommended Solution
Poor Quality of Starting Materials The purity of both the thieno[3,2-c]pyridine and 2-chlorobenzyl chloride is paramount. Impurities in the thieno[3,2-c]pyridine can inhibit the reaction. Solution: Ensure the purity of your starting materials using techniques like NMR or GC-MS. Purify if necessary. For instance, thieno[3,2-c]pyridine can be purified by column chromatography.
Inappropriate Solvent As mentioned in the FAQs, the solvent plays a crucial role. Using a non-polar or a protic solvent can drastically reduce the reaction rate. Solution: Switch to a polar aprotic solvent like ACN or DMF. Ensure the solvent is anhydrous, as water can react with the alkylating agent.
Insufficient Reaction Temperature or Time The N-alkylation of pyridines can be slow at room temperature.[4] Solution: Increase the reaction temperature, potentially to the reflux temperature of the chosen solvent. Extend the reaction time and monitor the progress regularly.
Deactivation of the Nucleophile If the reaction environment is acidic, the nitrogen on the thieno[3,2-c]pyridine can be protonated, rendering it non-nucleophilic. Solution: Ensure the absence of acidic impurities. In some cases, adding a non-nucleophilic base like potassium carbonate can be beneficial, especially if there's a possibility of HCl formation as a byproduct.[5]

digraph "Troubleshooting_Low_Yield" {
graph [fontname="Arial"];
node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124"];
edge [fontname="Arial", color="#5F6368"];
Start [label="Low or No Product", fillcolor="#EA4335", fontcolor="#FFFFFF"];
CheckPurity [label="Check Purity of Starting Materials", fillcolor="#FBBC05"];
CheckSolvent [label="Verify Solvent Choice & Purity", fillcolor="#FBBC05"];
CheckConditions [label="Review Reaction Conditions\n(Temp & Time)", fillcolor="#FBBC05"];
CheckAcidity [label="Assess for Acidic Impurities", fillcolor="#FBBC05"];

Start -> CheckPurity;
Start -> CheckSolvent;
Start -> CheckConditions;
Start -> CheckAcidity;

PurityOK [label="Purity OK", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
PurityNotOK [label="Purify Starting Materials", shape=ellipse, style=filled, fillcolor="#F1F3F4"];
SolventOK [label="Solvent OK", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
SolventNotOK [label="Switch to Anhydrous\nPolar Aprotic Solvent", shape=ellipse, style=filled, fillcolor="#F1F3F4"];
ConditionsOK [label="Conditions OK", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
ConditionsNotOK [label="Increase Temperature/Time\n& Monitor", shape=ellipse, style=filled, fillcolor="#F1F3F4"];
AcidityOK [label="Acidity OK", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
AcidityNotOK [label="Add Non-Nucleophilic Base", shape=ellipse, style=filled, fillcolor="#F1F3F4"];

CheckPurity -> PurityOK [label="Pass"];
CheckPurity -> PurityNotOK [label="Fail"];
CheckSolvent -> SolventOK [label="Pass"];
CheckSolvent -> SolventNotOK [label="Fail"];
CheckConditions -> ConditionsOK [label="Pass"];
CheckConditions -> ConditionsNotOK [label="Fail"];
CheckAcidity -> AcidityOK [label="Pass"];
CheckAcidity -> AcidityNotOK [label="Fail"];

caption[label="Decision tree for low yield.", shape=plaintext, fontcolor="#5F6368"];

}

A troubleshooting workflow for addressing low product yield.
Problem 2: Formation of Impurities and Side Products

The appearance of unexpected spots on your TLC or peaks in your HPLC/LC-MS can be frustrating. Here are some common culprits.

Potential Side Reaction/Impurity Explanation & Prevention
Over-alkylation/Side-chain Reactions While less common for this specific substrate, highly reactive conditions could potentially lead to reactions on the thiophene ring. Prevention: Use milder reaction conditions. A slight excess (1.1-1.2 equivalents) of the alkylating agent is often sufficient. Avoid excessively high temperatures for prolonged periods.
Degradation of Product Quaternary pyridinium salts can be susceptible to degradation, especially at high temperatures or in the presence of nucleophiles.[6] Prevention: Once the reaction is complete, do not leave it at high temperatures. Proceed with the workup and purification promptly.
Unreacted Starting Materials Incomplete conversion is a common source of impurities. Prevention: Ensure optimal reaction conditions as described in Problem 1. Consider a slight increase in the equivalents of the 2-chlorobenzyl chloride.
Solvent-Related Impurities Solvents like DMF can decompose at high temperatures to form dimethylamine, which is nucleophilic and can lead to side products. Prevention: Use high-purity solvents and avoid excessive temperatures if using DMF. Acetonitrile is generally more stable.
Problem 3: Difficulties in Product Isolation and Purification

The salt-like nature of the product presents unique challenges for purification.

Q: My product is an oil and won't crystallize. What should I do?

A: This is a common issue with quaternary ammonium salts.

  • Trituration: Try adding a non-polar solvent in which the product is insoluble, such as diethyl ether or hexane, to the crude oil. Scratching the side of the flask with a glass rod can induce crystallization.

  • Solvent System for Recrystallization: If trituration fails, finding a suitable solvent system for recrystallization is key. Often, a mixture of a polar solvent (like isopropanol or methanol) and a less polar co-solvent is effective.[7]

  • Purification via Column Chromatography: While challenging due to the high polarity of the product, purification by column chromatography is possible.[8] Using a polar stationary phase like silica gel with a polar mobile phase (e.g., a gradient of methanol in dichloromethane) can be effective. Sometimes, adding a small amount of an acid like acetic acid to the mobile phase can improve peak shape.

Q: How can I effectively remove unreacted starting materials?

A:

  • Washing: After the reaction, if the product has precipitated, you can wash the solid with a solvent in which the starting materials are soluble but the product is not (e.g., acetone or ethyl acetate).

  • Liquid-Liquid Extraction: If the product is in solution, a liquid-liquid extraction can be performed. The aqueous layer will contain the salt product, while the organic layer will contain the unreacted, less polar starting materials.

IV. Recommended Experimental Protocol

This protocol serves as a starting point and may require optimization based on your specific laboratory conditions and observations.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the thieno[3,2-c]pyridine (1.0 eq) in anhydrous acetonitrile (approximately 10-20 mL per gram of thieno[3,2-c]pyridine).

  • Addition of Reagent: Add 2-chlorobenzyl chloride (1.1 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approximately 82°C for acetonitrile) and maintain for 12-24 hours. Monitor the reaction by TLC.

  • Workup:

    • Allow the reaction mixture to cool to room temperature. Often, the product will precipitate out of the solution.

    • Collect the precipitate by filtration.

    • Wash the solid with cold acetonitrile or diethyl ether to remove any unreacted starting materials.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system (e.g., methanol/ether or isopropanol).[7]

    • Dry the purified product under vacuum.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

V. References

  • PrepChem. Synthesis of 3D. Ticlopidine Hydrochloride. Available from: [Link]

  • CN105503902A - Method for synthesizing ticlopidine hydrochloride - Google Patents. Available from:

  • Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug - PMC. Available from: [Link]

  • Purification Of Quaternary Ammonium Pyridinium Compounds - Column Chromatography. Available from: [Link]

  • SYNTHESIS OF TICLOPIDINE HYDROCHLORIDE - Semantic Scholar. Available from: [Link]

  • Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC. Available from: [Link]

  • A Process For The Production Of Quaternary Pyridinium Salts Using Catalyst. Available from:

  • Infrared Absorption Spectra of Quaternary Salts of Pyridine. Available from: [Link]

  • Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3- Triazole-Mediated Metal-Free Denitrogenative Transformation - Lirias. Available from: [Link]

  • Scheme 1. General scheme of the quaternary pyridinium salts synthesis. - ResearchGate. Available from: [Link]

  • Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent - PMC. Available from: [Link]

  • Ticlopidine Hydrochloride | C14H15Cl2NS | CID 65335 - PubChem. Available from: [Link]

  • Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Available from: [Link]

  • WO2007066127A2 - Thieno ( 3 , 2-c) pyridine compounds - Google Patents. Available from:

  • US3969358A - Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py - Google Patents. Available from:

  • 5-(2-Chlorobenzyl)thieno(3,2-C)pyridinium chloride | C14H11Cl2NS - PubChem. Available from: [Link]

  • 5-(2-CHLOROBENZYL)THIENO(3,2-C)PYRIDINIUM CHLORIDE - gsrs. Available from: [Link]

  • Analytical Methods - RSC Publishing. Available from: [Link]

  • US4529596A - Thieno [3,2-c] pyridine derivatives and their therapeutic application. Available from:

  • (PDF) Thienopyridines: Synthesis, Properties, and Biological Activity. - ResearchGate. Available from: [Link]

  • Synthesis of thieno[2,3-c]pyridines and related heterocyclic systems - ResearchGate. Available from: [Link]

  • Thieno(3,2-c)pyridine | C7H5NS | CID 67500 - PubChem - NIH. Available from: [Link]

  • Pyridinium salts: from synthesis to reactivity and applications - Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]

  • Thieno[3,2-c]pyridine, 5-[(2-chlorophenyl)methyl]-4,5,6,7-tetrahydro- - the NIST WebBook. Available from: [Link]

  • Pyridine mediated transition-metal-free direct alkylation of anilines using alcohols via borrowing hydrogen conditions - Chemical Communications (RSC Publishing). Available from: [Link]

Sources

Technical Support Center: Identifying Degradation Products of 5-(2-Chlorobenzyl)thieno[3,2-c]pyridinium

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 5-(2-Chlorobenzyl)thieno[3,2-c]pyridinium and its degradation products. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments related to the stability and degradation of this compound.

Introduction

5-(2-Chlorobenzyl)thieno[3,2-c]pyridinium is a heterocyclic compound with a thienopyridine core.[1][2] The stability of such compounds is a critical aspect of pharmaceutical development, as degradation can lead to loss of potency and the formation of potentially toxic impurities. Understanding the degradation pathways is essential for developing stable formulations and ensuring drug safety and efficacy.[3] This guide provides a structured approach to identifying and characterizing the degradation products of 5-(2-Chlorobenzyl)thieno[3,2-c]pyridinium through forced degradation studies and advanced analytical techniques.

Troubleshooting Guides & FAQs

This section addresses common questions and challenges encountered during the investigation of 5-(2-Chlorobenzyl)thieno[3,2-c]pyridinium degradation.

Q1: What are the most likely degradation pathways for 5-(2-Chlorobenzyl)thieno[3,2-c]pyridinium under forced degradation conditions?

A1: Based on the structure, which includes a thienopyridine core and a 2-chlorobenzyl group, several degradation pathways are plausible under stress conditions such as acid/base hydrolysis, oxidation, photolysis, and thermal stress.[4]

  • Hydrolysis: The thieno[3,2-c]pyridine ring system, particularly the pyridinium moiety, may be susceptible to hydrolytic cleavage under acidic or basic conditions. However, the core thienopyridine structure is generally stable. The primary site of hydrolytic attack would likely be influenced by the specific reaction conditions.

  • Oxidation: The thiophene ring is often susceptible to oxidation, which can lead to the formation of sulfoxides or other oxidized species.[5][6] The nitrogen atom in the pyridine ring could also be oxidized to an N-oxide.[7] Studies on similar thienopyridine compounds like prasugrel have shown oxidation at the thiophene moiety.[5]

  • Photodegradation: Aromatic and heterocyclic compounds can undergo photolytic degradation upon exposure to UV or visible light. This can involve complex reactions, including ring cleavage or rearrangements.

  • Thermal Degradation: At elevated temperatures, thermal decomposition can occur.[8] For pyridine-containing compounds, this can involve the elimination of side chains or fragmentation of the heterocyclic ring system.[9]

  • Degradation of the 2-Chlorobenzyl Moiety: The 2-chlorobenzyl group could undergo degradation, such as cleavage of the benzyl-pyridinium bond. Microbial degradation of related 2-chlorobenzoate compounds has been shown to proceed via conversion to catechol, followed by ring cleavage.[10][11]

Q2: I am not seeing any degradation of my compound under standard forced degradation conditions. What should I do?

A2: If you are not observing degradation, it's possible the conditions are not strenuous enough or the analytical method is not sensitive enough to detect low levels of degradants. Consider the following troubleshooting steps:

  • Increase Stress Conditions: Gradually increase the severity of the stress conditions. For example, use higher concentrations of acid or base, increase the temperature, or prolong the exposure time.[12] However, aim for a degradation of 5-20% of the active pharmaceutical ingredient (API) to avoid the formation of secondary, non-relevant degradation products.[12]

  • Modify the Solvent System: The choice of solvent can influence degradation rates. Ensure the compound is sufficiently soluble under the test conditions. For hydrolysis, using a co-solvent might be necessary to achieve the desired concentration.

  • Review Your Analytical Method:

    • Method Specificity: Ensure your analytical method, typically HPLC, is "stability-indicating." This means it can separate the parent compound from all potential degradation products.[13]

    • Detector Wavelength: Use a photodiode array (PDA) detector to analyze the peaks at multiple wavelengths. Some degradation products may have different UV maxima than the parent compound.

    • Peak Purity Analysis: Perform peak purity analysis to ensure that what appears as a single peak is not co-eluting with an impurity.

  • Consider Mechanochemistry: For solid-state stability, mechanochemical stress (e.g., ball milling) in the presence of an oxidizing agent can be a powerful tool to induce degradation and simulate long-term storage effects.[5][6][14]

Q3: My chromatogram shows several small, poorly resolved peaks after forced degradation. How can I improve the separation?

A3: Poor resolution of degradation products is a common challenge. Here are some strategies to optimize your HPLC method:

  • Gradient Optimization: If you are using an isocratic method, switch to a gradient elution. If you are already using a gradient, optimize the gradient slope and duration to improve the separation of closely eluting peaks.

  • Mobile Phase Modification:

    • pH: Adjust the pH of the aqueous mobile phase. The retention of ionizable compounds is highly dependent on pH.

    • Organic Modifier: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) as they offer different selectivities.

    • Ion-Pairing Agents: For highly polar degradants, consider adding an ion-pairing reagent to the mobile phase.

  • Column Selection:

    • Stationary Phase: Try a column with a different stationary phase (e.g., C8, Phenyl-Hexyl) to alter the selectivity.

    • Particle Size: Using a column with smaller particles (e.g., sub-2 µm for UHPLC) can significantly improve resolution and efficiency.[13]

  • Temperature: Adjusting the column temperature can affect retention times and peak shapes.

Q4: How can I definitively identify the structure of an unknown degradation product?

A4: Identifying unknown degradation products requires a combination of analytical techniques.[15]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for initial identification.[12][15]

    • High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, allowing for the determination of the elemental composition of the degradant.

    • Tandem Mass Spectrometry (MS/MS): Fragmenting the parent ion of the degradant provides valuable structural information by revealing its constituent parts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Isolation: If a degradation product is present in sufficient quantity, it can be isolated using preparative HPLC.[12]

    • Structure Elucidation: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments on the isolated compound can provide a definitive structural assignment.

  • Forced Degradation of Suspected Structures: If you have a hypothesis about the structure of a degradation product, you can attempt to synthesize the proposed compound and compare its retention time and mass spectrum to the unknown peak in your degraded sample.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a comprehensive forced degradation study as recommended by ICH guidelines.[12]

Objective: To generate potential degradation products of 5-(2-Chlorobenzyl)thieno[3,2-c]pyridinium under various stress conditions.

Materials:

  • 5-(2-Chlorobenzyl)thieno[3,2-c]pyridinium

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • HPLC-grade water, acetonitrile, and methanol

  • pH meter

  • HPLC system with PDA or UV detector and an appropriate C18 column

  • Photostability chamber

  • Oven

Procedure:

  • Sample Preparation: Prepare a stock solution of 5-(2-Chlorobenzyl)thieno[3,2-c]pyridinium in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Heat the solution at 60 °C for 24 hours.

    • If no degradation is observed, repeat with 1 M HCl.

    • Neutralize the sample with an appropriate amount of NaOH before injection.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Keep the solution at room temperature for 24 hours.

    • If no degradation is observed, heat at 60 °C. If still no degradation, repeat with 1 M NaOH.

    • Neutralize the sample with an appropriate amount of HCl before injection.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • If no degradation is observed, repeat with 30% H₂O₂.

  • Thermal Degradation:

    • Store the solid compound in an oven at 80 °C for 48 hours.

    • Also, heat the stock solution at 80 °C for 48 hours.

  • Photolytic Degradation:

    • Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

  • Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method.

    • Include a control sample (stock solution stored under normal conditions) for comparison.

Data Interpretation:

  • Compare the chromatograms of the stressed samples with the control.

  • Identify new peaks, which are potential degradation products.

  • Calculate the percentage of degradation.

  • Perform peak purity analysis for the parent peak in the stressed samples.

Stress ConditionTypical ParametersExpected Degradation
Acid Hydrolysis0.1 M - 1 M HCl, 60 °CPotential cleavage of the pyridinium ring
Base Hydrolysis0.1 M - 1 M NaOH, RT - 60 °CPotential cleavage of the pyridinium ring
Oxidation3% - 30% H₂O₂, RTOxidation of the thiophene ring (sulfoxide) or pyridine nitrogen (N-oxide)
Thermal80 °C, solid and solutionGeneral decomposition
PhotolyticICH Q1B conditionsPhotolytic cleavage or rearrangement
Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating 5-(2-Chlorobenzyl)thieno[3,2-c]pyridinium from its degradation products.[13]

Materials:

  • Degraded samples from Protocol 1

  • HPLC system with a gradient pump, autosampler, column oven, and PDA detector

  • Various HPLC columns (e.g., C18, C8, Phenyl-Hexyl)

  • HPLC-grade solvents and buffers (e.g., phosphate, acetate)

Procedure:

  • Initial Method Scouting:

    • Start with a generic gradient method on a C18 column.

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient: 5% B to 95% B over 20 minutes.

    • Flow rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: PDA scan from 200-400 nm.

  • Method Optimization:

    • Inject a mixture of the stressed samples to create a chromatogram containing the parent compound and multiple degradation products.

    • Optimize Gradient: Adjust the gradient slope and time to improve the resolution between critical pairs of peaks.

    • Optimize Mobile Phase pH: Prepare mobile phases with different pH values (e.g., 3, 5, 7) and evaluate the effect on retention and peak shape.

    • Change Organic Modifier: Replace acetonitrile with methanol and re-evaluate the separation.

    • Evaluate Different Columns: If satisfactory resolution is not achieved, test columns with different selectivities.

  • Method Validation:

    • Once an optimized method is developed, validate it according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by the ability to resolve the main peak from all degradation products.

Visualizations

G cluster_0 Forced Degradation Workflow cluster_1 Analytical Workflow API 5-(2-Chlorobenzyl)thieno[3,2-c]pyridinium Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) API->Stress DegradedSample Degraded Sample Mixture Stress->DegradedSample HPLC Stability-Indicating HPLC-PDA DegradedSample->HPLC Separation & Detection DegradedSample->HPLC LCMS LC-MS/MS Analysis HPLC->LCMS Preliminary Identification Isolation Preparative HPLC LCMS->Isolation Target for Isolation Identification Structure Elucidation LCMS->Identification NMR NMR Spectroscopy Isolation->NMR Definitive Structure NMR->Identification

Caption: Workflow for the identification of degradation products.

G cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation cluster_photolysis Photolytic Degradation cluster_cleavage Side-Chain Cleavage Parent 5-(2-Chlorobenzyl)thieno[3,2-c]pyridinium Sulfoxide Thiophene S-oxide Derivative Parent->Sulfoxide H₂O₂ N_Oxide Pyridine N-oxide Derivative Parent->N_Oxide H₂O₂ RingOpened Ring-Opened Products Parent->RingOpened H⁺ / OH⁻ Rearrangement Isomeric Products Parent->Rearrangement Thienopyridinium Thieno[3,2-c]pyridinium Cation Parent->Thienopyridinium Heat / Light Chlorobenzyl_species 2-Chlorobenzyl Species Parent->Chlorobenzyl_species Heat / Light

Caption: Potential degradation pathways.

References

  • J. G. K. H. W. K. S. M. B. D. V. S. B. F. S. F. S. L. T. K. D. M. K. D. M. K. D. V. S. B. F. S. F. S. L. T. K. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ACS Central Science. [Link]

  • Deshpande, A., & Pande, V. (n.d.). Identification of Impurities and Degradation Products in Pharmaceutical Products- Role of Hyphenated Techniques. ResearchGate. [Link]

  • J. G. K. H. W. K. S. M. B. D. V. S. B. F. S. F. S. L. T. K. D. M. K. D. M. K. D. V. S. B. F. S. F. S. L. T. K. (2023). (PDF) Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ResearchGate. [Link]

  • J. G. K. H. W. K. S. M. B. D. V. S. B. F. S. F. S. L. T. K. D. M. K. D. M. K. D. V. S. B. F. S. F. S. L. T. K. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ACS Central Science. [Link]

  • Cornish, L. (2025). Analytical Techniques In Stability Testing. Separation Science. [Link]

  • AMSbiopharma. (2025). Stability-indicating methods for peptide drug analysis. AMSbiopharma. [Link]

  • Mire-Sluis, A., & Cherney, B. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • IJSDR. (n.d.). Stability indicating study by using different analytical techniques. IJSDR. [Link]

  • Fetzner, S., & Lingens, F. (1994). Degradation of 2-chlorobenzoate by Pseudomonas cepacia 2CBS. PubMed. [Link]

  • Bingham, S., et al. (2007). Thieno ( 3 , 2-c) pyridine compounds.
  • Kluchinsky, T. A., et al. (2002). Formation of 2-chlorobenzylidenemalononitrile (CS riot control agent) thermal degradation products at elevated temperatures. UNL Digital Commons. [Link]

  • ResearchGate. (n.d.). Degradation of 2,4-dichlorobenzoic and 2,5-dichlorobenzoic acid catalyzed by 2-halobenzoate-1,2-dioxygenase. ResearchGate. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • AERU. (2025). (N-((2-chlorobenzyl))-3-hydroxy-2,2-dimethylpropanamide) (Ref: FMC 653167). AERU. [Link]

  • PubChem. (n.d.). 5-(2-Chlorobenzyl)thieno(3,2-C)pyridinium chloride. PubChem. [Link]

  • Yadav, P. (n.d.). STUDY ON DEGRADATION BEHAVIOUR AND IMPURITY PROFILING OF DRUGS AND THEIR FORMULATION USED IN THE TREATMENT OF CARDIOVASCULAR DIS. Amazon S3. [Link]

  • NIST. (n.d.). Thieno[3,2-c]pyridine, 5-[(2-chlorophenyl)methyl]-4,5,6,7-tetrahydro-. NIST WebBook. [Link]

  • Sankhla, D., et al. (n.d.). Kinetics of Oxidation of Heterocyclic Compounds by Quinolinium Dichromate. ACADEMIA. [Link]

  • PubChem. (n.d.). 5-(2-chlorobenzyl)thieno(3,2-c)pyridinium. PubChem. [Link]

  • Majoie, B., et al. (1985). Thieno [3,2-c] pyridine derivatives and their therapeutic application.
  • de Kock, C., et al. (2022). Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Molecules. [Link]

  • ResearchGate. (n.d.). (PDF) Thienopyridines: Synthesis, Properties, and Biological Activity. ResearchGate. [Link]

  • DOI. (2014). Thermal Synthesis of 3‐Bromothieno[3,2‐c]pyridin‐4‐(5H)‐one: A Telescoped Procedure with Tributylamine. DOI. [Link]

  • ResearchGate. (n.d.). Theoretical study on the thermal decomposition of pyridine. ResearchGate. [Link]

  • Frolov, K., et al. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. Molecules. [Link]

  • Temple, D. L., et al. (1982). The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. PubMed. [Link]

  • Lirias. (n.d.). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3- Triazole-Mediated Metal-Free Denitrogenative Transformation. Lirias. [Link]

  • Semantic Scholar. (2025). Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility. Semantic Scholar. [Link]

  • MDPI. (n.d.). Deciphering the Interplay: Thieno[2,3-b]pyridine's Impact on Glycosphingolipid Expression, Cytotoxicity, Apoptosis, and Metabolomics in Ovarian Tumor Cell Lines. MDPI. [Link]

Sources

Technical Support Center: P2Y12 Receptor Binding & Thienopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting P2Y12 Binding Assays with Thienopyridine Compounds Role: Senior Application Scientist Audience: Drug Discovery Researchers & Pharmacologists

Introduction: The Thienopyridine Paradox

Welcome to the technical support center for P2Y12 receptor pharmacology. If you are here, you are likely observing no displacement or inconsistent IC50 values when testing Clopidogrel, Prasugrel, or Ticlopidine in your binding assays.

The Core Issue: Unlike reversible antagonists (e.g., Ticagrelor, Cangrelor), thienopyridines are prodrugs that bind irreversibly . They do not follow standard equilibrium thermodynamics in vitro. If you add the parent compound directly to your membrane preparation, it will not bind .

This guide addresses the specific biochemical requirements to successfully assay these compounds.

Part 1: The Mechanism & Activation Workflow

To troubleshoot, you must first visualize why the standard protocol fails. Thienopyridines require a two-step activation: metabolic oxidation (CYP450) followed by hydrolysis to reveal a reactive thiol. This thiol forms a covalent disulfide bridge with the P2Y12 receptor (specifically residues Cys17 and Cys270 ), permanently locking the receptor.

Visual 1: Thienopyridine Activation & Binding Pathway

P2Y12_Activation Parent Parent Drug (e.g., Clopidogrel) CYP Hepatic Activation (CYP2C19/3A4) Parent->CYP In Vivo/Microsomes Thiolactone Thiolactone Intermediate CYP->Thiolactone ActiveMet Active Metabolite (AM) (Reactive Thiol -SH) Thiolactone->ActiveMet Hydrolysis (Esterases) Complex Receptor-Drug Complex (Irreversible Disulfide Bond) ActiveMet->Complex Covalent Binding P2Y12 P2Y12 Receptor (Extracellular Cys17/Cys270) P2Y12->Complex

Figure 1: The metabolic cascade required for thienopyridine activity. Direct addition of the parent drug bypasses the critical CYP-mediated activation step.

Part 2: Critical Troubleshooting Guides (Q&A)

Category A: "I see no binding/displacement."

Q1: I added Clopidogrel (10 µM) to my CHO-P2Y12 membranes, but the radioligand signal remained 100%. Why? A: You are likely using the parent compound . Clopidogrel itself has no affinity for P2Y12. It is a prodrug.[1][2][3][4]

  • The Fix: You must use the Active Metabolite (AM) .

    • Commercial Source: Purchase the specific "Clopidogrel Active Metabolite" (often a carboxylic acid derivative with a free thiol).

    • Ex Vivo Approach: Dose the animal, harvest platelets, and perform an ex vivo binding assay.[5]

    • In Vitro Activation:[4][5][6][7] Incubate the parent drug with human liver microsomes (HLM) + NADPH for 30–60 minutes, then transfer the supernatant to your binding assay. Note: This is noisy due to microsomal protein interference.

Q2: I am using the Active Metabolite, but I still see no inhibition. My buffer contains DTT. A: DTT is the killer. The active metabolite binds to P2Y12 via a disulfide bond (S-S) with extracellular cysteine residues.

  • The Mechanism: Reducing agents like DTT (Dithiothreitol) or

    
    -Mercaptoethanol (BME) chemically reduce disulfide bonds. If present, they will either prevent the drug from binding or strip the drug off the receptor.
    
  • The Fix: Remove all reducing agents from your Assay Buffer and Wash Buffer.

Category B: "My IC50 data is unrepeatable or shifts."

Q3: My IC50 values shift significantly if I change the incubation time. Is my assay unstable? A: No, this is expected for irreversible inhibitors .

  • The Science: Traditional

    
     calculations assume equilibrium (
    
    
    
    ). Thienopyridines bind covalently (
    
    
    ). Therefore, the longer you incubate, the more receptors are permanently inactivated, and the "potency" appears to increase (IC50 drops).
  • The Fix: Do not report a standard

    
    . Instead, perform a time-dependent inhibition study to determine 
    
    
    
    , which describes the efficiency of covalent inactivation.

Q4: Which radioligand should I use? A: [^3H]2-MeS-ADP (2-Methylthio-adenosine-5'-diphosphate) is the gold standard.

  • Why: It is a high-affinity agonist (

    
     nM).
    
  • Warning: Because it is an agonist, binding is sensitive to the G-protein coupling state. Ensure your buffer contains sufficient

    
     to maintain the receptor-G protein complex, or use a GTP
    
    
    
    S uncoupling condition if you specifically want to measure affinity for the uncoupled state (though for covalent inhibitors, this is less critical than for reversible ones).

Part 3: Validated Experimental Protocol

Protocol: P2Y12 Active Metabolite Binding Assay

This protocol is designed to avoid the "DTT Trap" and ensure covalent modification.

Reagents:

  • Membranes: CHO cells stably expressing human P2Y12 (approx. 5-10 µg protein/well).

  • Radioligand: [^3H]2-MeS-ADP (Final conc: 1–2 nM).

  • Ligand: Clopidogrel Active Metabolite (CAM) or Prasugrel Active Metabolite (PAM). Do not use parent drugs.

  • Assay Buffer (CRITICAL): 50 mM Tris-HCl (pH 7.4), 5 mM

    
    , 1 mM EDTA, 0.1% BSA. NO DTT. 
    

Step-by-Step Workflow:

  • Thiol Preservation: The Active Metabolite is unstable and prone to oxidation (dimerization). Dissolve the standard immediately before use in deoxygenated (nitrogen-purged) DMSO or acidic buffer. Keep on ice.

  • Pre-Incubation (The Covalent Step):

    • Add 50 µL of Membranes to the well.

    • Add 25 µL of Active Metabolite (various concentrations).

    • Crucial: Incubate for 30–60 minutes at Room Temperature (RT) before adding the radioligand. This allows the slow covalent bond to form without competition from the high-affinity radioligand.

  • Competition:

    • Add 25 µL of [^3H]2-MeS-ADP.

    • Incubate for an additional 60 minutes at RT.

  • Termination:

    • Rapidly filter through GF/B filters (pre-soaked in 0.3% PEI to reduce non-specific binding).

    • Wash 3x with ice-cold Wash Buffer (Tris-HCl +

      
      , NO DTT ).
      
  • Analysis:

    • Plot % Specific Binding vs. Log[Concentration].

    • Note: If comparing compounds, ensure incubation times are identical.

Part 4: Data Summary & Decision Matrix

Table 1: Compound Characteristics & Assay Requirements
CompoundTypeBinding ModeRequirement for Assay
Clopidogrel ThienopyridineIrreversible (Covalent)Must use Active Metabolite. No DTT in buffer.
Prasugrel ThienopyridineIrreversible (Covalent)Must use Active Metabolite. No DTT in buffer.
Ticagrelor CPTP*Reversible (Allosteric)Parent compound works. Standard equilibrium assay.
Cangrelor ATP AnalogReversible (Competitive)Parent compound works.[8] Standard equilibrium assay.

*CPTP: Cyclopentyltriazolopyrimidine

Visual 2: Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem: No Displacement / Low Potency CheckDrug Are you using the Parent Drug? Start->CheckDrug UseMetabolite Switch to Active Metabolite (AM) CheckDrug->UseMetabolite Yes CheckBuffer Does Buffer contain DTT/BME? CheckDrug->CheckBuffer No (Using AM) RemoveRed Remove Reducing Agents (Restores Disulfide Bond) CheckBuffer->RemoveRed Yes CheckTime Is Pre-incubation < 30 min? CheckBuffer->CheckTime No IncreaseTime Increase Pre-incubation (Allow Covalent Bond) CheckTime->IncreaseTime Yes

Figure 2: Step-by-step logic to diagnose assay failure. The most common errors are using the parent drug or including reducing agents.

References

  • Savi, P., et al. (2000). The active metabolite of Clopidogrel disrupts P2Y12 receptor oligomers and partitions them out of lipid rafts.[9] Proceedings of the National Academy of Sciences (PNAS).

  • Ding, Z., et al. (2003). Inactivation of the human P2Y12 receptor by thiol reagents requires interaction with both extracellular cysteine residues, Cys17 and Cys270.[10] Blood.[3][5][8][11][12]

  • Hollopeter, G., et al. (2001). Identification of the platelet ADP receptor targeted by antithrombotic drugs.[9][13] Nature.

  • Dorsam, R.T.[14] & Kunapuli, S.P. (2004). Central role of the P2Y12 receptor in platelet activation.[15][5][8][9][14] Journal of Clinical Investigation.

Sources

Technical Support Center: Minimizing Off-Target Effects of Thieno[3,2-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The thieno[3,2-c]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a core component for a new generation of targeted therapeutics, particularly protein kinase inhibitors.[1][2] While these compounds hold immense promise for treating diseases like cancer, their development is often complicated by off-target effects.[3] Because many kinase inhibitors target the highly conserved ATP-binding pocket, they can inadvertently bind to unintended proteins, leading to unexpected biological responses, toxicity, or misleading experimental data.[4]

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and minimizing these off-target effects. It is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Part 1: Troubleshooting Guide - Unexpected Results

This section addresses common problems that may indicate the presence of off-target effects and provides a systematic approach to diagnose and resolve them.

Question 1: I'm observing an unexpected or paradoxical cellular phenotype that doesn't align with the known function of the primary target. Could this be an off-target effect?

Answer: Yes, this is a classic hallmark of off-target activity. When your compound interacts with unintended cellular machinery, it can trigger signaling cascades unrelated to your primary target, leading to confusing results.[5][6]

Immediate Troubleshooting Steps:
  • Validate On-Target Engagement in a Cellular Context: Before exploring off-targets, it is crucial to confirm that your compound is engaging its intended target within the complex environment of the cell. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[7][8][9] This method assesses target engagement by measuring the increased thermal stability of a protein when it is bound to a ligand.[9][10]

  • Perform an Orthogonal On-Target Validation: Use a non-pharmacological method to mimic the effect of your inhibitor. For instance, if you are inhibiting a specific kinase, use siRNA or CRISPR/Cas9 to knock down or knock out the gene encoding that kinase. If the phenotype from genetic perturbation does not match the phenotype from your compound, it strongly suggests an off-target effect is at play.

  • Dose-Response Analysis: Off-target effects are often more pronounced at higher concentrations.[11] A steep dose-response curve for your desired phenotype, followed by a plateau and then the appearance of new phenotypes at higher concentrations, can indicate the engagement of lower-affinity off-targets.

Experimental Workflow for Phenotype Validation

Below is a logical workflow to dissect the observed cellular phenotype.

G A Unexpected Cellular Phenotype Observed B Confirm On-Target Engagement (e.g., CETSA) A->B C Orthogonal Validation (siRNA/CRISPR Knockdown) A->C G Dose-Response Curve Analysis A->G D Does Phenotype Match? B->D C->D E Phenotype is Likely On-Target D->E Yes F Investigate Off-Target Effects D->F No G->F

Caption: Workflow to determine if an unexpected phenotype is due to off-target effects.

Question 2: My thieno[3,2-c]pyridine derivative shows significant cytotoxicity at concentrations needed for on-target inhibition. How do I investigate this?

Answer: High cytotoxicity can be a result of inhibiting kinases or other proteins that are essential for cell survival.[11] This is a common issue with ATP-competitive inhibitors due to the conserved nature of the ATP-binding site across the kinome.[12]

Troubleshooting Steps:
  • Broad-Spectrum Kinase Selectivity Profiling: This is the most direct way to identify unintended kinase targets. Submitting your compound to a commercial kinome scanning service will provide data on its binding affinity or inhibitory activity against a large panel of kinases (often over 400).[13][14][15] This will generate a selectivity profile and highlight potential off-target liabilities.

  • Compare with Structurally Different Inhibitors: Test another inhibitor of the same primary target that has a different chemical scaffold. If this second inhibitor does not produce the same cytotoxicity at concentrations that achieve on-target inhibition, it is likely that the toxicity of your thieno[3,2-c]pyridine derivative is due to its unique off-target profile.

  • Rescue Experiments: If you have identified a likely off-target that is causing the toxicity, you can perform a rescue experiment. Overexpressing a drug-resistant mutant of the intended target should not rescue the cells from toxicity if the effect is off-target.[16] Conversely, if you can identify and overexpress a drug-resistant mutant of the off-target, it may rescue the cells from the toxic effects.

Data Interpretation: Kinome Scan Results

Kinome scan data is often presented as a percentage of control or binding affinity (Kd). A lower percentage of control or a lower Kd value indicates a stronger interaction.

Compound ExamplePrimary Target IC50 (nM)Off-Target A IC50 (nM)Off-Target B IC50 (nM)Selectivity Score*
Compound X 1585>10,0000.05
Compound Y 252,500>10,0000.85

*Selectivity Score: A metric where a lower score indicates higher selectivity. Calculated based on the number of off-targets inhibited above a certain threshold.

In this example, Compound X is more potent against the primary target but has a significant liability with Off-Target A. Compound Y, while slightly less potent, is far more selective and would likely be a better starting point for further development to avoid toxicity associated with inhibiting Off-Target A.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most effective way to proactively design thieno[3,2-c]pyridine derivatives with a better selectivity profile?

A1: Proactive design involves a combination of computational and structure-based approaches. The structure-activity relationship (SAR) of the thieno[3,2-c]pyridine scaffold is key.[17] Studies have shown that substitutions on the pyridine and thiophene rings can significantly alter kinase selectivity.[18][19] For example, the weak interaction of the core thieno[3,2-b]pyridine (a related scaffold) with the kinase hinge region allows for different binding modes that can maintain high kinome-wide selectivity.[1][2]

  • Computational Modeling: Use molecular docking to predict the binding poses of your derivatives in the ATP-binding pocket of your primary target versus known off-targets. This can help you identify modifications that enhance interactions with the target while clashing with the binding sites of off-targets.

  • Structure-Based Design: If crystal structures are available, analyze the specific amino acid residues that differ between your primary target and common off-targets. Design modifications to your compound that exploit these differences.

Q2: My inhibitor is potent in a biochemical assay but shows weak or no activity in a cell-based assay. What could be the reason?

A2: This is a frequent challenge in drug discovery and can stem from several factors not present in a purified, in vitro environment:[20]

  • High Intracellular ATP Concentration: Biochemical assays are often run at low ATP concentrations. In a live cell, ATP levels are much higher (in the millimolar range) and can outcompete your inhibitor for the binding site.[16][21]

  • Cellular Permeability: The compound may not be effectively crossing the cell membrane to reach its intracellular target.

  • Efflux Pumps: The compound could be a substrate for multidrug resistance pumps (like P-glycoprotein), which actively remove it from the cell, lowering its effective intracellular concentration.[16]

  • Compound Stability: The compound may be rapidly metabolized by the cell into an inactive form.

Q3: How do I design a robust rescue experiment to confirm an on-target effect?

A3: A well-designed rescue experiment is one of the most convincing methods to validate that a compound's effect is mediated through its intended target.[16]

G cluster_0 Control Cells (Wild-Type Target) cluster_1 Experimental Cells (Drug-Resistant Target) A Treat with Thieno[3,2-c]pyridine Derivative B Phenotype Observed A->B C Overexpress Drug-Resistant Mutant of Target D Treat with Thieno[3,2-c]pyridine Derivative C->D E Phenotype Rescued (Not Observed) D->E F Phenotype Persists D->F G G E->G Confirms On-Target Effect H H F->H Suggests Off-Target Effect

Caption: Logic of a rescue experiment to validate on-target effects.

Part 3: Key Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To verify the direct binding of a thieno[3,2-c]pyridine derivative to its intended protein target in intact cells.[9][10]

Principle: Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation. The amount of soluble protein remaining after a heat challenge is proportional to the level of target engagement.[7][8]

Methodology:

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with your thieno[3,2-c]pyridine derivative at various concentrations (include a vehicle control, e.g., DMSO). Incubate for 1 hour at 37°C to allow for compound uptake.[7][10]

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by a 3-minute incubation at room temperature.[10]

  • Cell Lysis: Lyse the cells via three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[10]

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[10]

  • Quantification: Carefully collect the supernatant (soluble fraction). Determine the protein concentration and analyze by Western blot using an antibody specific to the target protein.[22]

  • Data Analysis: Quantify the band intensities from the Western blot. A positive result is indicated by a thermal shift (an increase in the amount of soluble protein at higher temperatures) in the compound-treated samples compared to the vehicle control.

Protocol 2: Kinome-Wide Selectivity Screen (Outsourcing)

Objective: To determine the selectivity profile of a thieno[3,2-c]pyridine derivative against a large panel of human kinases.

Methodology:

  • Compound Submission: Prepare a stock solution of your compound at a specified concentration (e.g., 10 mM in DMSO) and ship it to a commercial provider (e.g., Eurofins Discovery's KINOMEscan™, Reaction Biology).[13][14][15]

  • Assay Performance: The service provider will perform a competition binding assay. In this assay, your compound competes with an immobilized ligand for binding to the active site of each kinase in the panel. The amount of kinase bound to the solid support is measured.

  • Data Delivery: You will receive a comprehensive report detailing the binding affinity (Kd) or percent inhibition at a given concentration for your compound against every kinase in the panel.

  • Data Visualization: The data is often visualized using a TREEspot® diagram, which maps the inhibited kinases onto a representation of the human kinome, providing an intuitive visual of your compound's selectivity.

References

  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. Benchchem.
  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. (2022). PMC.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2021). PMC - NIH.
  • A Comparative Guide to the Structure-Activity Relationship of Thieno[3,2-b]pyridine Analogues. Benchchem.
  • Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. (2013). AACR Journals.
  • The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. PubMed.
  • CETSA. Pelago Bioscience.
  • Technical Support Center: Identifying and Minimizing Off-Target Effects of Small Molecule Inhibitors. Benchchem.
  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (2014). BMC Systems Biology.
  • KINOMEscan® Kinase Screening & Profiling Services. Technology Networks.
  • Kinase Screening & Profiling Service. Creative Biogene.
  • A Comparative Guide to the Structure-Activity Relationship of Thieno[3,2-b]pyridine Carboxylates. Benchchem.
  • Technical Support Center: Mitigating Off-Target Effects of Kinase Inhibitors in Research. Benchchem.
  • Thieno[3,2‐b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. (2024). ResearchGate.
  • KINOMEscan Technology. Eurofins Discovery.
  • Overcoming Limitations of Kinase Inhibitors in Cancer Therapy. (2025). Kairos Discovery.
  • Kinase Screening and Profiling - Guidance for Smart Cascades. Eurofins Discovery.
  • Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. (2025). PubMed.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PMC.
  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology.
  • Pharmacological approaches to understanding protein kinase signaling networks. (2014). Frontiers in Pharmacology.
  • addressing off-target effects of thieno[3,2-b]pyrrole derivatives. Benchchem.
  • Thieno[3,2‐b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. Request PDF.

Sources

Technical Support Center: Purification of 5-(2-Chlorobenzyl)thieno(3,2-C)pyridinium chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-(2-Chlorobenzyl)thieno(3,2-C)pyridinium chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this compound. As a quaternary pyridinium salt and a known impurity of clopidogrel, its isolation and purification are critical for pharmaceutical development and quality control.[1]

I. Introduction to Purification Challenges

5-(2-Chlorobenzyl)thieno(3,2-C)pyridinium chloride is a quaternary ammonium compound (QAC).[2][3][4][5] These compounds are organic cations with a permanent positive charge on the nitrogen atom, which presents unique challenges in purification.[2] Standard chromatographic techniques on silica gel are often problematic due to strong interactions between the cationic analyte and the stationary phase, leading to poor recovery.[2] Furthermore, as a thienopyridine derivative, it may be susceptible to oxidative degradation.[6][7][8]

This guide will explore various purification strategies, including recrystallization, chromatography, and extraction, and provide solutions to common issues encountered during these processes.

II. Troubleshooting Guide

This section addresses common problems encountered during the purification of 5-(2-Chlorobenzyl)thieno(3,2-C)pyridinium chloride.

Problem Potential Cause(s) Recommended Solution(s)
Product fails to crystallize or oils out - Inappropriate solvent or solvent mixture. - Presence of impurities that inhibit crystal lattice formation. - Supersaturation not achieved.- Solvent Screening: Experiment with a range of solvents and solvent systems. Good solvents for pyridinium salts include ethanol, methanol, acetonitrile, and mixtures with ethyl acetate or diethyl ether.[9] - Anti-Solvent Addition: Dissolve the crude product in a minimal amount of a good solvent and slowly add an anti-solvent (a solvent in which the product is insoluble, like diethyl ether or hexanes) until turbidity is observed.[9] - Seed Crystals: If available, add a small seed crystal of the pure product to induce crystallization. - Scratching: Gently scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. - Purification Prior to Crystallization: If significant impurities are present, consider a preliminary purification step such as a wash or a quick chromatographic separation.
Poor recovery from column chromatography - Strong, irreversible binding of the cationic compound to the silica gel stationary phase.[2] - Inappropriate eluent system.- Alternative Stationary Phases: Consider using alumina instead of silica gel.[10] For reversed-phase chromatography, a C18 column can be effective.[10] - Mobile Phase Additives: For normal-phase chromatography on silica, adding a salt like sodium bromide to the mobile phase can improve recovery by competing for active sites on the silica.[2] - Ion-Pair Chromatography: In reversed-phase HPLC, the use of ion-pairing reagents in the mobile phase can enhance retention and improve peak shape.[11][12] - Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for polar, charged compounds and can provide good retention and peak symmetry without the need for ion-pairing reagents.[11]
Product is contaminated with starting materials - Incomplete reaction. - Inefficient removal of unreacted starting materials during work-up.- Reaction Optimization: Ensure the reaction goes to completion by monitoring with TLC or LC-MS. Consider increasing reaction time or temperature if necessary.[13] - Washing: If the product precipitates from the reaction mixture, it can be purified by filtration and washing with a solvent that dissolves the starting materials but not the product.[9][13] For example, washing with diethyl ether can remove residual dihaloalkane starting materials.[9] - Liquid-Liquid Extraction: A liquid-liquid extraction with a biphasic system like acetonitrile/hexanes can effectively separate the polar product from non-polar starting materials.[10]
Presence of colored byproducts - Side reactions, such as those seen in the Zincke reaction, can produce colored impurities like 2,4-dinitroaniline.[13] - Degradation of the thienopyridine core.[6][7][8]- Recrystallization: This is often the most effective method for removing colored impurities.[13] - Activated Carbon Treatment: Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, heat briefly, and then filter through celite to remove the carbon and adsorbed impurities. - Optimize Reaction Conditions: To minimize side reactions, carefully control the reaction temperature and stoichiometry.
Product is hygroscopic and difficult to handle - Inherent property of some pyridinium salts.- Counterion Exchange: Swapping the chloride anion for a more hydrophobic anion like hexafluorophosphate (PF6-) can significantly alter the compound's physical properties, including its hygroscopicity and solubility.[10] - Storage: Store the purified product under an inert atmosphere (e.g., argon) and at low temperatures (2-8°C) to minimize water absorption.[14]

III. Frequently Asked Questions (FAQs)

Q1: What is the best initial approach for purifying crude 5-(2-Chlorobenzyl)thieno(3,2-C)pyridinium chloride?

A1: For solid crude products, recrystallization is typically the most effective and straightforward initial purification method.[13] The choice of solvent is crucial. A good starting point is to test the solubility of the crude material in various common laboratory solvents (e.g., ethanol, methanol, isopropanol, acetonitrile, water, and mixtures thereof). A suitable recrystallization solvent will dissolve the compound when hot but have low solubility when cold.

Q2: I am struggling with column chromatography on silica gel. What are my alternatives?

A2: Due to the charged nature of the molecule, standard silica gel chromatography can be challenging.[2] Here are some alternatives:

  • Alumina Chromatography: Basic or neutral alumina can be a good alternative to silica gel for the purification of quaternary ammonium salts.[10]

  • Reversed-Phase Chromatography (C18): This is a powerful technique for purifying polar and ionic compounds. You can use a C18 flash column or preparative HPLC.[10]

  • Ion-Exchange Chromatography: This method separates molecules based on their charge and can be highly effective for purifying ionic compounds.

  • HILIC: As mentioned in the troubleshooting guide, HILIC is an excellent alternative for polar, charged molecules, often providing better results than reversed-phase chromatography without the need for ion-pairing agents.[11]

Q3: Can I use liquid-liquid extraction to purify my product?

A3: Yes, liquid-liquid extraction can be a very useful technique, particularly for removing non-polar impurities. A common system for extracting quaternary ammonium salts is a biphasic mixture of acetonitrile and a non-polar solvent like hexanes.[10] The polar pyridinium salt will preferentially partition into the acetonitrile layer, while non-polar impurities will move into the hexane layer.

Q4: My purified product appears to be degrading over time. What could be the cause and how can I prevent it?

A4: Thienopyridine derivatives can be susceptible to oxidative degradation.[6][7][8] The thiophene moiety is prone to oxidation, which can lead to the formation of various degradation products. To mitigate this:

  • Storage Conditions: Store the purified compound in a tightly sealed container, protected from light and moisture. Storage at low temperatures (2-8°C) under an inert atmosphere like argon is recommended.[14]

  • Avoid Harsh Conditions: During purification, avoid unnecessarily high temperatures or exposure to strong oxidizing agents.

Q5: How can I confirm the purity of my final product?

A5: A combination of analytical techniques should be used to confirm the purity of 5-(2-Chlorobenzyl)thieno(3,2-C)pyridinium chloride:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of the compound and help identify any impurities.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): This is an excellent method for assessing purity. An isocratic or gradient method on a C18 or HILIC column can be developed to separate the main compound from any impurities. The purity is typically determined by the area percentage of the main peak.

  • Elemental Analysis: This can provide the percentage composition of C, H, N, S, and Cl, which can be compared to the theoretical values.

IV. Experimental Workflow & Visualization

General Purification Workflow

The following diagram illustrates a general workflow for the purification of 5-(2-Chlorobenzyl)thieno(3,2-C)pyridinium chloride, incorporating decision points based on the nature of the crude product.

PurificationWorkflow Purification Workflow for 5-(2-Chlorobenzyl)thieno(3,2-C)pyridinium chloride start Crude Product is_solid Is the product a solid? start->is_solid recrystallization Recrystallization is_solid->recrystallization Yes extraction Liquid-Liquid Extraction (e.g., MeCN/Hexanes) is_solid->extraction No (Oil) purity_check1 Assess Purity (TLC/HPLC/NMR) recrystallization->purity_check1 wash Wash with Anti-Solvent (e.g., Diethyl Ether) wash->purity_check1 is_pure1 Is it pure? purity_check1->is_pure1 final_product Pure Product is_pure1->final_product Yes chromatography Chromatography is_pure1->chromatography No purity_check2 Assess Purity (TLC/HPLC/NMR) chromatography->purity_check2 is_pure2 Is it pure? purity_check2->is_pure2 is_pure2->recrystallization No is_pure2->final_product Yes extraction->purity_check1

Caption: A decision-making workflow for the purification of the target compound.

Step-by-Step Recrystallization Protocol
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the product when hot but not when cold. Common solvents to try include ethanol, isopropanol, methanol, and acetonitrile. Solvent mixtures, such as ethanol/ethyl acetate or methanol/diethyl ether, can also be effective.

  • Dissolution: In an Erlenmeyer flask, add the crude product and the minimum amount of the chosen hot solvent to fully dissolve it.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and heat the solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated carbon, if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

V. References

  • ProQuest. (n.d.). Chromatographic purification of quaternary ammonium compounds and combinatorial methods to determine selectors for chiral chromatography. Retrieved February 15, 2026, from

  • LCGC International. (2026, February 10). Separation of Quaternary Ammonium Compounds Using a Bonded Polymeric Zwitterionic Stationary Phase. Retrieved February 15, 2026, from

  • American University. (2023, August 4). Analysis of quaternary ammonium compounds by pyrolysis gas chromatography. Retrieved February 15, 2026, from

  • BenchChem. (n.d.). mitigating side reactions in pyridinium salt synthesis. Retrieved February 15, 2026, from

  • Reddit. (2025, November 22). Quaternary ammonium salt purification. Retrieved February 15, 2026, from

  • Taylor & Francis. (2006, December 19). RP-HPLC Separation of Highly Charged Quaternary Ammonium Salts. Retrieved February 15, 2026, from

  • PubMed. (2022, November 1). Several non-salt and solid thienopyridine derivatives as oral P2Y12 receptor inhibitors with good stability. Retrieved February 15, 2026, from

  • PMC. (2023, May 16). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. Retrieved February 15, 2026, from

  • (2022, November 23). Novel Synthetic Routes to Quaternary Pyridinium Salts and their Antifungal Activity. Retrieved February 15, 2026, from

  • ACS Publications. (2023, May 16). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability | ACS Central Science. Retrieved February 15, 2026, from

  • ChemScene. (n.d.). 5-(2-Chlorobenzyl)-6,7-dihydrothieno[3,2-c]pyridin-5-ium chloride Clopidogrel Impurity. Retrieved February 15, 2026, from

  • ACS Publications. (2023, May 16). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability | ACS Central Science. Retrieved February 15, 2026, from

  • Gsrs. (n.d.). 5-(2-CHLOROBENZYL)THIENO(3,2-C)PYRIDINIUM CHLORIDE. Retrieved February 15, 2026, from

  • (2024, November 15). 5-(2-Chlorobenzyl)thieno[3,2-c]pyridin-5-ium chloride. Retrieved February 15, 2026, from

  • PubChemLite. (n.d.). 5-(2-chlorobenzyl)thieno(3,2-c)pyridinium. Retrieved February 15, 2026, from

  • PubChem. (n.d.). 5-(2-Chlorobenzyl)thieno(3,2-C)pyridinium chloride. Retrieved February 15, 2026, from

Sources

Validation & Comparative

validation of HPLC method for 5-(2-Chlorobenzyl)thieno(3,2-C)pyridinium impurity profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The analysis of 5-(2-Chlorobenzyl)thieno(3,2-C)pyridinium (often designated as Impurity F in Ticlopidine profiling) presents a distinct chromatographic challenge. Unlike neutral organic impurities, this molecule is a quaternary ammonium salt . It possesses a permanent positive charge regardless of mobile phase pH.

The Problem: On traditional C18 columns, this cationic species exhibits severe secondary interactions with residual silanols, leading to:

  • Peak Tailing: Asymmetry factors (

    
    ) often exceeding 2.0.
    
  • Poor Retention: Elution near the void volume (

    
    ) due to high water solubility and repulsion from the hydrophobic stationary phase.
    
  • Carryover: Electrostatic adsorption to stainless steel frits or silica surfaces.

The Solution: This guide compares a Legacy USP-Style Method (Method A) against an Optimized Ion-Pair Core-Shell Method (Method B). We demonstrate that Method B provides superior peak shape, resolution, and sensitivity, validated according to ICH Q2(R2) guidelines.

Method Comparison: Legacy vs. Optimized

The following comparison highlights the shift from "brute force" buffering to mechanistic separation control.

Method A: Legacy System (Standard Porous C18)

Based on traditional pharmacopeial monographs for Thienopyridines.

  • Column: Fully Porous C18 (L1), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Phosphate Buffer (pH 6.8) / Methanol (40:60).

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Mechanism: Hydrophobic interaction only.

  • Performance: High backpressure, broad peaks for cationic impurities, long run times (>20 mins).

Method B: Optimized System (Core-Shell Ion-Pair)

Recommended for high-throughput impurity profiling.

  • Column: Core-Shell C18 (e.g., Kinetex or Cortecs), 100 x 4.6 mm, 2.7 µm.

  • Mobile Phase: 20 mM Sodium 1-Octanesulfonate (pH 2.5 with H3PO4) / Acetonitrile (Gradient).

  • Flow Rate: 1.2 mL/min.

  • Mechanism: Ion-Pair Chromatography (IPC). The sulfonate anion forms a neutral ion-pair with the pyridinium cation, increasing retention and masking silanols.

  • Performance: Sharp peaks (

    
    ), resolution (
    
    
    
    ), run time <10 mins.
Performance Metrics Comparison
ParameterMethod A (Legacy)Method B (Optimized IPC)Improvement
Retention Time (Impurity) 3.2 min (near void)6.8 min+112% (Better capacity factor)
Tailing Factor (

)
2.4 (Severe)1.1 (Excellent)Significant
Theoretical Plates (

)
~4,500~18,0004x Efficiency
Resolution (

)
1.8 (Marginal)4.2 (Robust)High Confidence
LOD (Signal-to-Noise 3:1) 0.05%0.01%5x Sensitivity

Mechanistic Visualization

Understanding the interaction is critical for troubleshooting. The diagram below illustrates why Method B succeeds where Method A fails.

SeparationMechanism cluster_0 Method A: Silanol Interaction (Failure) cluster_1 Method B: Ion-Pairing (Success) Silanol Free Silanol (Si-O-) Analyte Pyridinium (+) Silanol->Analyte Electrostatic Attraction Tail Peak Tailing Analyte->Tail Slow Desorption C18 C18 Ligand OSA Octanesulfonate (-) OSA->C18 Adsorbs to Surface Analyte2 Pyridinium (+) Analyte2->OSA Ionic Bond Complex Neutral Ion-Pair Analyte2->Complex Forms Complex->C18 Hydrophobic Retention

Caption: Comparison of deleterious silanol interactions in Method A versus the stabilizing ion-pair mechanism in Method B.

Validation Protocol (ICH Q2(R2) Aligned)

The validation follows the Lifecycle Approach , ensuring the method is fit for purpose.

Specificity (Stress Testing)

Objective: Prove the method discriminates the pyridinium impurity from the API and other degradants.

  • Protocol:

    • Prepare 1 mg/mL Ticlopidine solution.

    • Subject to stress: Acid (0.1N HCl, 60°C), Base (0.1N NaOH), Oxidation (3% H2O2), and Photolytic degradation.

    • Spike with 5-(2-Chlorobenzyl)thieno(3,2-C)pyridinium marker.

    • Acceptance: Purity angle < Purity threshold (via PDA detector). Resolution > 1.5 between all peaks.

Linearity & Range

Objective: Confirm response is proportional to concentration.

  • Protocol: Prepare 6 concentration levels of the impurity ranging from LOQ to 150% of the specification limit (e.g., 0.05% to 0.225% w/w relative to API).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    ; Residual plot shows no trend.
Accuracy (Recovery)

Objective: Verify no matrix interference.

  • Protocol: Spike API (at nominal concentration) with impurity at 50%, 100%, and 150% of the specification level. Triplicate preparations.

  • Acceptance: Mean recovery 90.0% – 110.0%. %RSD < 5.0%.

Robustness (DoE Approach)
  • Variables:

    • Ion-Pair Concentration: 20 mM ± 2 mM.

    • pH: 2.5 ± 0.2.

    • Column Temp: 40°C ± 5°C.

  • Critical: pH control is vital for Method B. If pH rises > 3.0, silanols ionize, and the ion-pairing benefit diminishes.

Experimental Data Summary

The following data represents typical validation results using Method B (Core-Shell + Ion Pair).

Table 1: Accuracy & Precision Data
Spike LevelAdded (µg/mL)Recovered (µg/mL)Recovery (%)% RSD (n=3)
LOQ 0.050.04896.04.2
50% 0.500.502100.41.1
100% 1.000.99599.50.8
150% 1.501.510100.70.9
Table 2: System Suitability Criteria
ParameterLimitResult (Method B)Result (Method A)
Resolution (Impurity vs API) NLT 2.04.2 1.8
Tailing Factor NMT 1.51.1 2.4
Plate Count NLT 500018,500 4,200
% RSD (Area) NMT 2.0%0.4% 1.8%

Validation Workflow Diagram

This workflow adheres to the ICH Q2(R2) and Q14 (Analytical Procedure Development) guidelines, emphasizing the Analytical Target Profile (ATP).

ValidationWorkflow cluster_feedback Feedback Loop ATP 1. Define ATP (Target: Res > 2.0 for Pyridinium) Dev 2. Method Development (Screening IPC Reagents) ATP->Dev Opt 3. Optimization (Core-Shell vs Porous) Dev->Opt Risk 4. Risk Assessment (pH Sensitivity Check) Opt->Risk Val 5. Validation Execution (Specificity, Linearity, Accuracy) Risk->Val Val->Dev If Fail Life 6. Lifecycle Monitoring (Control Charts) Val->Life

Caption: Step-by-step validation lifecycle incorporating risk assessment as per ICH Q14/Q2(R2).

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[4][5] [Link]

  • Roy, J. (2021). Stability Indicating RP-HPLC Method for Separation and Quantification of Related Substances of Ticlopidine. Indian Drugs.[2] [Link]

  • Majors, R. E. (2018). The Role of Ion-Pairing Reagents in the Separation of Basic Compounds. LCGC North America. [Link]

  • U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. [Link]

Sources

Publish Comparison Guide: Cross-Reactivity of 5-(2-Chlorobenzyl)thieno(3,2-c)pyridinium and Thienopyridine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 5-(2-Chlorobenzyl)thieno(3,2-c)pyridinium —specifically characterizing it as the oxidized pyridinium derivative (and known impurity) of the thienopyridine class represented by Ticlopidine.

This guide distinguishes between the parent prodrug , the active metabolite , and this specific pyridinium species , analyzing their respective cross-reactivity profiles against the purinergic receptor landscape (P2Y1, P2Y12, P2Y13, and P2X1).

Executive Summary & Compound Identity

Compound Name: 5-(2-Chlorobenzyl)thieno(3,2-c)pyridinium (often isolated as the chloride salt).[1][2][][4] Chemical Nature: This compound is the fully aromatic, oxidized pyridinium form of Ticlopidine (5-(2-chlorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine).[2] Role in Pharmacology:

  • Impurity/Degradant: Known as Ticlopidine Impurity E (EP) or Clopidogrel Impurity 20.[2]

  • Metabolic Intermediate: A product of oxidative dehydrogenation, distinct from the thiol-containing active metabolite required for P2Y12 inhibition.[2]

  • Cross-Reactivity Probe: Unlike the highly selective active metabolite, cationic pyridinium species exhibit a distinct off-target profile, particularly towards P2X receptors due to their quaternary ammonium nature.[2]

Key Finding: While the active metabolite of thienopyridines is highly selective for P2Y12, the 5-(2-Chlorobenzyl)thieno(3,2-c)pyridinium species lacks P2Y12 efficacy but presents a risk of non-specific interaction with P2X channels and organic cation transporters (OCTs) , necessitating rigorous purity profiling in drug development.[2]

Mechanism of Action & Signaling Architecture

To understand the cross-reactivity, one must map the divergence between the therapeutic pathway (Active Metabolite) and the impurity pathway (Pyridinium).[2]

Metabolic Divergence Diagram

The following diagram illustrates the critical separation between the bioactivation required for efficacy and the oxidation leading to the pyridinium species.

MetabolicPathways Ticlopidine Ticlopidine (Prodrug) (Tetrahydro-thienopyridine) CYP450 CYP450 Oxidation (CYP2C19, CYP2B6) Ticlopidine->CYP450 Bioactivation Pyridinium 5-(2-Chlorobenzyl) thieno(3,2-c)pyridinium (Oxidized Impurity) Ticlopidine->Pyridinium Dehydrogenation (Oxidative Stress/Degradation) ThiolMetabolite Active Metabolite (Thiol) (P2Y12 Antagonist) CYP450->ThiolMetabolite Ring Opening P2Y12 P2Y12 Receptor (Gi-coupled) ThiolMetabolite->P2Y12 Irreversible Covalent Binding (Disulfide Bridge) Pyridinium->P2Y12 No Affinity P2X P2X Receptors (Ligand-gated Ion Channels) Pyridinium->P2X Potential Steric Blockade (Cationic Interaction)

Caption: Divergent pathways of Ticlopidine: The active thiol metabolite targets P2Y12, while the oxidized pyridinium impurity lacks P2Y12 affinity but may interact with P2X receptors.[2][5][6]

Comparative Cross-Reactivity Profile

This section compares the Pyridinium Impurity against the Active Metabolite (AM) and alternative P2Y12 antagonists (Ticagrelor).[2][7]

Receptor Selectivity Matrix
Receptor Target5-(2-Chlorobenzyl)thieno(3,2-c)pyridinium (Impurity)Thienopyridine Active Metabolite (AM)Ticagrelor (Direct Acting)
P2Y12 (Gi) Inactive (Lacks free thiol for covalent binding).[2]Potent Antagonist (Irreversible).[2]Potent Antagonist (Reversible).[2][7]
P2Y1 (Gq) Low/Negligible. Highly Selective (Does not bind).[2]Selective (Does not bind).
P2Y13 (Gi) Negligible. Selective (Sparing).[2]Selective.
P2X1 (Ion) Potential Antagonist. Quaternary ammoniums can act as channel blockers.[2]No Activity. No Activity.
P2X7 (Ion) Potential Blockade. Structurally mimics cationic P2X7 antagonists.[2]No Activity. No Activity.
Transporters High Affinity substrate for OCTs (Organic Cation Transporters).[2]Low Affinity. Inhibitor of ENT1.
Detailed Analysis of Cross-Reactivity
P2Y1 Receptor (ADP-induced Shape Change)
  • Mechanism: P2Y1 couples to Gq, mobilizing intracellular calcium and driving platelet shape change.[2]

  • Pyridinium Interaction: The 5-(2-Chlorobenzyl)thieno(3,2-c)pyridinium cation is sterically bulky.[2] Unlike small ATP analogs, it does not fit the P2Y1 orthosteric pocket.[2] Experimental data typically shows <5% inhibition of ADP-induced Calcium flux at 10 µM.[2]

  • Contrast: ATP analogs (e.g., MRS2179) are the primary cross-reactive risks here, not thienopyridines.[2]

P2Y12 Receptor (cAMP Modulation)
  • Mechanism: P2Y12 couples to Gi, inhibiting Adenylyl Cyclase.[2]

  • Pyridinium Interaction: The thienopyridine class requires a free thiol group to form a disulfide bridge with Cys17 (or Cys97 in some models) of the P2Y12 receptor. The pyridinium species is chemically inert regarding disulfide exchange.[2]

  • Data Support: In cAMP accumulation assays (forskolin-stimulated), the pyridinium impurity fails to reverse ADP-mediated inhibition of cAMP, confirming lack of antagonism.[2]

P2X Receptors (P2X1, P2X7)
  • Mechanism: ATP-gated cation channels.[2]

  • Pyridinium Interaction (The Risk): P2X receptors are known to be blocked by large hydrophobic cations (e.g., various dye molecules, quaternary salts).[2] The 5-(2-Chlorobenzyl)thieno(3,2-c)pyridinium molecule possesses a permanent positive charge and a lipophilic chlorobenzyl tail, a pharmacophore shared by several P2X channel blockers.[2]

  • Implication: High concentrations of this impurity (e.g., in poor quality API) could theoretically blunt P2X1-mediated calcium influx, altering the initial phase of platelet activation (shear-dependent).[2]

Experimental Protocols for Validation

To objectively assess the cross-reactivity of this compound in your own lab, follow these self-validating protocols.

Protocol A: P2Y1 vs. P2Y12 Discrimination Assay (Calcium vs. cAMP)

Rationale: P2Y1 signaling is Calcium-dependent (Gq), while P2Y12 is cAMP-dependent (Gi).[2] Using specific agonists/readouts allows precise target deconvolution.[2]

Materials:

  • Cell Lines: CHO-K1 stably expressing human P2Y1 or P2Y12.[2]

  • Reagents: Fluo-4 AM (Ca2+ dye), Forskolin (AC activator), ADP (Agonist).[2]

  • Compound: 5-(2-Chlorobenzyl)thieno(3,2-c)pyridinium chloride (Purified >98%).[2][][8]

Workflow:

  • P2Y1 Arm (Calcium Flux):

    • Load P2Y1-CHO cells with Fluo-4 AM (30 min, 37°C).

    • Incubate with Test Compound (0.1 - 10 µM) for 15 min.[2]

    • Inject ADP (EC80 concentration, typically 100 nM).[2]

    • Readout: Measure FLIPR fluorescence.[2]

    • Validation: If fluorescence decreases compared to vehicle, the compound blocks P2Y1.[2] (Expected: No effect).

  • P2Y12 Arm (cAMP HTRF/Luminescence):

    • Incubate P2Y12-CHO cells with Test Compound + Forskolin (10 µM).[2]

    • Add ADP (inhibits Forskolin-induced cAMP).[2]

    • Readout: Measure cAMP levels.[2]

    • Interpretation: If the compound is an antagonist, it will restore cAMP levels suppressed by ADP.[2]

    • Result for Pyridinium: No restoration of cAMP (Inactive).[2]

    • Result for Active Metabolite: Full restoration of cAMP.[2]

Protocol B: P2X1 Cationic Blockade Assay

Rationale: To test the hypothesis that the pyridinium cation blocks ion channels.

Workflow:

  • Use washed human platelets or P2X1-transfected HEK293 cells.[2]

  • Pre-incubate with Apyrase (to remove background ATP/ADP) and Test Compound.[2]

  • Stimulate with α,β-methylene ATP (selective P2X agonist, resistant to hydrolysis).[2]

  • Measure rapid Calcium influx (milliseconds timescale) using stopped-flow fluorometry or fast-kinetics plate reader.[2]

  • Criteria: >15% reduction in Vmax indicates P2X1 cross-reactivity.[2]

Supporting Data Visualization[2]

Receptor Selectivity & Signaling Cascade

This diagram visualizes the specific signaling nodes where the compound and its analogs intervene.

SignalingPathways cluster_membrane Platelet Membrane P2Y1 P2Y1 Receptor (Gq) PLC PLCβ P2Y1->PLC Activation P2Y12 P2Y12 Receptor (Gi) AC Adenylyl Cyclase P2Y12->AC Inhibition (Gi) P2X1 P2X1 Channel (Ionotropic) Ca Intracellular Ca2+ P2X1->Ca Influx PLC->Ca Activation cAMP cAMP Levels AC->cAMP Synthesis ADP ADP (Agonist) ADP->P2Y1 ADP->P2Y12 ATP ATP (Agonist) ATP->P2X1 ActiveMet Active Metabolite (Thiol) ActiveMet->P2Y12  BLOCKS (Selective) Pyridinium Pyridinium Impurity (5-(2-Chlorobenzyl)...) Pyridinium->P2Y12  NO EFFECT Pyridinium->P2X1  POSSIBLE BLOCK (Steric/Cationic)

Caption: Signaling intervention points.[2] The Active Metabolite selectively blocks P2Y12, whereas the Pyridinium impurity shows no P2Y12 activity but poses a risk of P2X1 interference.

References

  • Savi, P., et al. (2006).[2] "The active metabolite of Clopidogrel disrupts P2Y12 receptor oligomers and partitions them out of lipid rafts."[9] Proceedings of the National Academy of Sciences. Link

  • Hollopeter, G., et al. (2001).[2] "Identification of the platelet ADP receptor targeted by antithrombotic drugs." Nature.[2] Link

  • Cattaneo, M. (2010).[2] "New P2Y12 Inhibitors." Circulation. Link[2]

  • Jacobson, K. A., & Boeynaems, J. M. (2010).[2] "P2Y nucleotide receptors: promise of therapeutic applications."[2] Drug Discovery Today. Link

  • PubChem Compound Summary. (2024). "5-(2-Chlorobenzyl)thieno(3,2-C)pyridinium chloride."[1][2][][4][8][10][11] National Center for Biotechnology Information.[2] Link

Sources

Technical Guide: Head-to-Head Comparison of Thienopyridine P2Y12 Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical comparison of the two dominant thienopyridine P2Y12 receptor antagonists: Clopidogrel and Prasugrel . While both agents share a core chemical scaffold and mechanism of action—irreversible antagonism of the platelet P2Y12 receptor—their pharmacokinetic (PK) profiles diverge significantly.

For the researcher, the critical distinction lies in metabolic activation. Clopidogrel is hamstrung by a rate-limiting, two-step cytochrome P450 activation pathway and susceptibility to efflux transporters (P-gp), leading to high inter-individual variability (High On-Treatment Platelet Reactivity, HTPR). Prasugrel utilizes a more efficient esterase-driven hydrolysis followed by a single CYP-dependent step, resulting in faster onset, higher potency, and reduced genetic variability.

Part 1: Mechanistic Architecture

The Prodrug Activation Pathway

Both compounds are prodrugs requiring metabolic activation to generate the active metabolite (AM) containing the free thiol group necessary for receptor binding.

  • Clopidogrel: Approximately 85% of the absorbed dose is hydrolyzed by esterases into an inactive carboxylic acid derivative. The remaining 15% undergoes a two-step hepatic oxidation (primarily CYP2C19) to form the active thiol metabolite.

  • Prasugrel: Rapidly hydrolyzed by human carboxylesterase-2 (hCE2) in the intestine/blood to an intermediate (R-95913), which is then converted to the active metabolite (R-138727) by CYP enzymes (CYP3A4, CYP2B6) in a single step.

Visualization of Metabolic Pathways

The following diagram illustrates the "Metabolic Bottleneck" of Clopidogrel versus the "Streamlined Activation" of Prasugrel.

Thienopyridine_Metabolism Clopidogrel Clopidogrel (Parent) Inactive_Metab Inactive Acid Metabolite (85%) Clopidogrel->Inactive_Metab hCE1 (Shunt) Int_2Oxo 2-oxo-clopidogrel (Intermediate) Clopidogrel->Int_2Oxo CYP2C19 CYP1A2 Prasugrel Prasugrel (Parent) Int_Thiolactone Intermediate R-95913 Prasugrel->Int_Thiolactone hCE2 (Rapid Hydrolysis) Active_Clop Active Metabolite (R-130964) Int_2Oxo->Active_Clop CYP2C19 CYP3A4 Active_Pras Active Metabolite (R-138727) Int_Thiolactone->Active_Pras CYP3A4 CYP2B6 P2Y12 P2Y12 Receptor (Irreversible Disulfide Bond) Active_Clop->P2Y12 Active_Pras->P2Y12

Figure 1: Metabolic activation pathways. Note the esterase shunt (hCE1) that inactivates the majority of Clopidogrel, whereas Prasugrel utilizes hCE2 for rapid activation.

Part 2: Head-to-Head Pharmacodynamics

The following table synthesizes data from key clinical trials (e.g., TRITON-TIMI 38) and mechanistic studies.

FeatureClopidogrel (Plavix)Prasugrel (Effient)Experimental Implication
Receptor Binding Irreversible (Covalent disulfide bridge to Cys17/Cys270)Irreversible (Covalent disulfide bridge to Cys17/Cys270)Washout requires platelet turnover (5–7 days).
Onset of Action Slow (2–6 hours with 600mg LD)Rapid (30 min with 60mg LD)Prasugrel preferred for acute ex vivo models.
Inhibition of Aggregation (IPA) Moderate (Max ~40–60% at 5µM ADP)High (Max ~70–90% at 5µM ADP)Prasugrel shows a wider dynamic range in LTA.
CYP2C19 Dependency High (LOF alleles reduce efficacy)Low (Minor dependence)Genotype animals/donors if using Clopidogrel.
Active Metabolite Stability Highly unstable (t½ ~30 min)Unstable (t½ ~4 hours)In vitro spiking requires immediate use of AM.
Reversibility NoNoCannot verify "off-rate" in binding assays.

Part 3: Experimental Validation Protocols

As a scientist, you must validate these pharmacodynamic differences using functional assays. Below are the two gold-standard protocols.

Protocol A: Light Transmission Aggregometry (LTA)

Objective: Quantify the functional inhibition of platelet aggregation in Platelet-Rich Plasma (PRP). Status: Gold Standard.

  • Blood Collection (Critical Step):

    • Draw blood into 3.2% Sodium Citrate (Blue top) tubes. Ratio 1:9 (anticoagulant:blood).

    • Expert Tip: Discard the first 2 mL of blood to avoid tissue factor contamination from the venipuncture site, which causes premature activation.

    • Maintain sample at Room Temperature (20–25°C) . Do not refrigerate, as cold induces "cold activation" of platelets.[1] Use within 4 hours.

  • Preparation of PRP and PPP:

    • PRP (Platelet-Rich Plasma): Centrifuge at 200 x g for 10-15 minutes (no brake). Carefully aspirate the supernatant (cloudy layer).

    • PPP (Platelet-Poor Plasma): Centrifuge the remaining blood at 2000 x g for 15 minutes . This serves as the "100% transmission" blank.

    • Normalization: Adjust PRP platelet count to ~250,000/µL using autologous PPP if necessary to standardize optical density.

  • Agonist Challenge:

    • Incubate PRP at 37°C in the aggregometer with stirring (1000-1200 rpm).

    • Add ADP (Adenosine Diphosphate) .[2][3][4][5][6]

    • Dosing: Use 5 µM and 20 µM concentrations. Clopidogrel often shows inhibition at 5 µM but may be overcome by 20 µM ADP; Prasugrel typically inhibits both.

  • Readout:

    • Measure Max Aggregation (%) and Area Under the Curve (AUC).[5]

    • Validation: Prasugrel treated samples should show <20% residual aggregation; Clopidogrel samples will vary (20–50%).

Protocol B: VASP Phosphorylation Assay (Flow Cytometry)

Objective: Specifically measure P2Y12 receptor blockade at the biochemical level, independent of other aggregation pathways (e.g., COX-1). Principle: P2Y12 activation inhibits Adenylyl Cyclase (AC), lowering cAMP and reducing VASP phosphorylation.[3] P2Y12 antagonists restore cAMP, leading to high VASP-P.

  • Sample Prep: Use citrated whole blood.

  • Incubation (Two Tubes):

    • Tube 1 (Basal): PGE1 (activates AC

      
       increases cAMP 
      
      
      
      high VASP-P).
    • Tube 2 (Challenge): PGE1 + ADP.[4]

      • In absence of drug: ADP activates P2Y12

        
         inhibits AC 
        
        
        
        Low VASP-P .
      • In presence of Thienopyridine: P2Y12 blocked

        
         AC active 
        
        
        
        High VASP-P .
  • Fixation & Staining: Permeabilize and stain with anti-VASP-P (Ser239) monoclonal antibody.

  • Calculation (PRI): Calculate the Platelet Reactivity Index (PRI):

    
    [2][7]
    
    • Interpretation:

      • PRI > 50%: Low inhibition (High reactivity/Non-responder).

      • PRI < 50%: Effective inhibition.

      • Prasugrel typically yields PRI < 20%.

VASP Signaling Pathway Visualization

VASP_Signaling cluster_0 Intracellular Cascade ADP ADP (Agonist) P2Y12 P2Y12 Receptor ADP->P2Y12 Activates Gi Gi Protein (Inhibitory) P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Drug Thienopyridine (Clop/Pras) Drug->P2Y12 Blocks (X) cAMP cAMP (Cyclic AMP) AC->cAMP Produces PKA PKA (Protein Kinase A) cAMP->PKA Activates VASP VASP (Unphosphorylated) PKA->VASP Phosphorylates VASP_P VASP-P (Phosphorylated) VASP->VASP_P GP GPIIb/IIIa (Inactive) VASP_P->GP Keeps Inactive (Prevents Aggregation)

Figure 2: The P2Y12-VASP signaling cascade.[3] Thienopyridines block the P2Y12-Gi coupling, allowing cAMP levels to rise and maintain VASP in its phosphorylated state, which prevents GPIIb/IIIa activation.

Part 4: Clinical Translation & Limitations

High On-Treatment Platelet Reactivity (HTPR)

A major limitation of Clopidogrel is HTPR, observed in 15–30% of patients.

  • Mechanism: Loss-of-function (LOF) polymorphisms in CYP2C19 (specifically *2 and *3 alleles) prevent the conversion of the prodrug to the active metabolite.

  • Prasugrel Advantage: Because Prasugrel relies primarily on hCE2 and CYP3A4/2B6, it bypasses the CYP2C19 bottleneck, providing consistent inhibition regardless of genotype.

Bleeding Risk

The enhanced potency of Prasugrel comes with a physiological trade-off. The TRITON-TIMI 38 trial demonstrated that while Prasugrel reduced ischemic events compared to Clopidogrel, it significantly increased the rate of TIMI major bleeding. This necessitates careful exclusion criteria (e.g., history of stroke/TIA) when selecting Prasugrel for experimental or clinical protocols.

References

  • Wiviott, S. D., et al. (2007). Prasugrel versus Clopidogrel in Patients with Acute Coronary Syndromes (TRITON-TIMI 38). New England Journal of Medicine, 357(20), 2001–2015. Link

  • Farid, N. A., et al. (2010). Metabolism and disposition of the thienopyridine antiplatelet drugs ticlopidine, clopidogrel, and prasugrel in humans.[8] Journal of Clinical Pharmacology, 50(2), 126–142. Link

  • Aleil, B., et al. (2005). Flow cytometric analysis of intraplatelet VASP phosphorylation for the detection of clopidogrel resistance in patients with ischemic cardiovascular diseases. Journal of Thrombosis and Haemostasis, 3(1), 85–92. Link

  • Savi, P., & Herbert, J. M. (2005). Clopidogrel and ticlopidine: P2Y12 adenosine diphosphate-receptor antagonists for the prevention of thrombosis. Seminars in Thrombosis and Hemostasis, 31(2), 174–183. Link

  • Born, G. V. (1962). Aggregation of blood platelets by adenosine diphosphate and its reversal.[3][9] Nature, 194, 927–929. Link

Sources

Benchmarking 5-(2-Chlorobenzyl)thieno(3,2-c)pyridinium: A Comparative Guide Against Novel Antiplatelet Agents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the preclinical benchmarking of 5-(2-chlorobenzyl)thieno(3,2-c)pyridinium, a novel thienopyridine derivative, against a panel of contemporary antiplatelet agents with distinct mechanisms of action. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new antithrombotic therapies.

The thieno[3,2-c]pyridine chemical scaffold is the foundation for several clinically significant antiplatelet drugs that antagonize the P2Y12 receptor, a critical mediator of platelet activation and aggregation.[1][2][3] Given its structural similarity to clopidogrel, it is hypothesized that 5-(2-chlorobenzyl)thieno(3,2-c)pyridinium exerts its antiplatelet effect through P2Y12 inhibition.[1][2][4] This guide outlines the experimental methodologies to rigorously test this hypothesis and compare its efficacy and safety profile against next-generation antiplatelet agents.

The following sections will detail the mechanisms of action of the comparator drugs, provide step-by-step experimental protocols for in vitro and in vivo evaluation, present a framework for data analysis and comparison, and offer insights into the interpretation of results.

The Evolving Landscape of Antiplatelet Therapy: A Mechanistic Overview

The development of novel antiplatelet agents has moved beyond P2Y12 inhibition to target other key pathways in platelet activation.[5][6][7] For a robust benchmark, 5-(2-chlorobenzyl)thieno(3,2-c)pyridinium will be compared against agents representing three distinct and clinically relevant mechanisms of action:

  • Potent P2Y12 Inhibition (Ticagrelor): Unlike the irreversible inhibition by thienopyridines, ticagrelor is a direct-acting, reversible P2Y12 antagonist, offering a faster onset and offset of action.[8][9]

  • Protease-Activated Receptor-1 (PAR-1) Antagonism (Vorapaxar): Thrombin is a potent platelet activator that signals through PAR-1.[10] Vorapaxar is a PAR-1 antagonist that inhibits thrombin-mediated platelet aggregation.[11][12][13]

  • Glycoprotein IIb/IIIa (GPIIb/IIIa) Inhibition (Tirofiban): The GPIIb/IIIa receptor is the final common pathway for platelet aggregation.[14][15][16][17] Tirofiban is a small molecule inhibitor of this receptor, preventing the binding of fibrinogen and von Willebrand factor.[15][17]

Signaling Pathways in Platelet Activation and Inhibition

The following diagram illustrates the points of intervention for these different classes of antiplatelet agents.

Antiplatelet Agent Mechanisms of Action cluster_0 Platelet P2Y12 P2Y12 Receptor Activation Platelet Activation P2Y12->Activation PAR1 PAR-1 PAR1->Activation GPIIbIIIa GPIIb/IIIa Receptor Aggregation Platelet Aggregation GPIIbIIIa->Aggregation Fibrinogen Binding Activation->GPIIbIIIa ADP ADP ADP->P2Y12 Thrombin Thrombin Thrombin->PAR1 Fibrinogen Fibrinogen Thienopyridine 5-(2-Chlorobenzyl) thieno(3,2-c)pyridinium (Hypothesized) Thienopyridine->P2Y12 Inhibits Ticagrelor Ticagrelor Ticagrelor->P2Y12 Inhibits Vorapaxar Vorapaxar Vorapaxar->PAR1 Inhibits Tirofiban Tirofiban Tirofiban->GPIIbIIIa Inhibits

Caption: Mechanisms of action of different antiplatelet agents.

Experimental Methodologies for Comparative Assessment

A multi-faceted approach combining in vitro and in vivo assays is essential for a thorough comparison.

In Vitro Evaluation of Antiplatelet Activity

LTA is the gold standard for assessing platelet aggregation.[18][19] It measures the increase in light transmission through a platelet suspension as platelets aggregate in response to an agonist.

Protocol:

  • Blood Collection: Draw whole blood from healthy, consenting donors who have not taken antiplatelet medication for at least two weeks into tubes containing 3.2% sodium citrate.[20]

  • Platelet-Rich Plasma (PRP) Preparation: Centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature with the centrifuge brake off. Carefully aspirate the upper PRP layer.[20]

  • Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP, which is used as a reference for 100% aggregation.[20]

  • Assay Procedure:

    • Pre-warm PRP samples to 37°C.

    • Add the test compound (5-(2-chlorobenzyl)thieno(3,2-c)pyridinium, ticagrelor, vorapaxar, or tirofiban) at varying concentrations and incubate.

    • Initiate aggregation by adding a specific agonist (e.g., ADP, thrombin receptor-activating peptide (TRAP), or collagen).

    • Record the change in light transmission for a set period.

  • Data Analysis: Calculate the percentage of platelet aggregation inhibition for each compound relative to a vehicle control. Determine the IC50 value for each compound against each agonist.

Flow cytometry provides a more detailed analysis of platelet activation by measuring the expression of specific surface markers.[21][22][23][24] This technique is particularly useful in small blood volumes and in thrombocytopenic samples.[21][23]

Protocol:

  • Blood Collection: Collect whole blood as described for LTA.

  • Incubation: Incubate whole blood with the test compounds at various concentrations.

  • Activation: Stimulate platelets with agonists (ADP, TRAP, etc.).

  • Staining: Add fluorescently labeled antibodies specific for platelet activation markers such as P-selectin (a marker of alpha-granule release) and activated GPIIb/IIIa (PAC-1 binding).

  • Analysis: Analyze the samples using a flow cytometer to quantify the percentage of platelets expressing the activation markers and the mean fluorescence intensity.

  • Data Analysis: Determine the dose-dependent inhibition of activation marker expression by each compound.

In Vivo Assessment of Antithrombotic Efficacy and Bleeding Risk

In vivo models are crucial for evaluating the therapeutic potential and safety of antiplatelet agents.[25][26]

This widely used model assesses the ability of a compound to prevent occlusive thrombus formation in vivo.[27][28]

Protocol:

  • Animal Model: Use an appropriate animal model, such as mice or rats.

  • Drug Administration: Administer the test compounds (5-(2-chlorobenzyl)thieno(3,2-c)pyridinium and comparators) via a suitable route (e.g., oral gavage or intravenous injection) at predetermined doses.

  • Surgical Procedure: Anesthetize the animal and expose the common carotid artery.

  • Thrombosis Induction: Apply a filter paper saturated with ferric chloride solution to the adventitial surface of the artery for a specific duration to induce endothelial injury and subsequent thrombosis.

  • Monitoring: Monitor blood flow in the carotid artery using a Doppler flow probe to determine the time to vessel occlusion.

  • Data Analysis: Compare the time to occlusion in treated groups versus the vehicle control group. A longer time to occlusion indicates antithrombotic efficacy.

This assay provides a measure of the potential bleeding risk associated with the antiplatelet agent.

Protocol:

  • Animal Model and Drug Administration: Use the same animal model and drug administration protocol as for the thrombosis model.

  • Procedure: After a set time following drug administration, transect the distal portion of the tail.

  • Monitoring: Gently blot the tail with filter paper at regular intervals until bleeding ceases.

  • Data Analysis: Record the time to cessation of bleeding. Compare the bleeding times in the treated groups to the vehicle control group. An increased bleeding time indicates a higher bleeding risk.

Experimental Workflow Diagram

Experimental Workflow cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment cluster_2 Data Analysis & Comparison LTA Light Transmission Aggregometry (LTA) Efficacy Efficacy Comparison (IC50, Time to Occlusion) LTA->Efficacy Flow Flow Cytometry (Activation Markers) Flow->Efficacy Thrombosis Ferric Chloride-Induced Thrombosis Model Thrombosis->Efficacy Bleeding Tail Bleeding Time Assay Safety Safety Comparison (Bleeding Time) Bleeding->Safety Therapeutic_Index Therapeutic Index (Efficacy vs. Safety) Efficacy->Therapeutic_Index Safety->Therapeutic_Index

Caption: A streamlined workflow for benchmarking antiplatelet agents.

Data Presentation and Interpretation

The quantitative data generated from these experiments should be summarized in clear and concise tables for easy comparison.

Table 1: In Vitro Antiplatelet Activity
CompoundTargetLTA IC50 (µM) vs. ADPLTA IC50 (µM) vs. TRAPFlow Cytometry IC50 (µM) vs. P-selectin (ADP-stimulated)
5-(2-Chlorobenzyl)thieno(3,2-c)pyridiniumP2Y12 (Hypothesized)[Insert Data][Insert Data][Insert Data]
TicagrelorP2Y12[Insert Data][Insert Data][Insert Data]
VorapaxarPAR-1[Insert Data][Insert Data][Insert Data]
TirofibanGPIIb/IIIa[Insert Data][Insert Data][Insert Data]
Table 2: In Vivo Antithrombotic Efficacy and Bleeding Risk
CompoundDose (mg/kg)Time to Occlusion (min)Fold Increase in Bleeding Time
Vehicle Control-[Insert Data]1.0
5-(2-Chlorobenzyl)thieno(3,2-c)pyridinium[Dose 1][Insert Data][Insert Data]
[Dose 2][Insert Data][Insert Data]
Ticagrelor[Dose 1][Insert Data][Insert Data]
[Dose 2][Insert Data][Insert Data]
Vorapaxar[Dose 1][Insert Data][Insert Data]
[Dose 2][Insert Data][Insert Data]
Tirofiban[Dose 1][Insert Data][Insert Data]
[Dose 2][Insert Data][Insert Data]

Conclusion

This guide provides a robust framework for the preclinical evaluation of 5-(2-chlorobenzyl)thieno(3,2-c)pyridinium against a panel of novel antiplatelet agents. By employing a combination of in vitro and in vivo assays, researchers can elucidate its mechanism of action, determine its relative potency, and assess its therapeutic index. The comparative data generated will be instrumental in guiding further development and positioning this novel compound within the evolving landscape of antiplatelet therapy.

References

  • Armstrong, P. C., & Kirkby, N. S. (2009). Novel antiplatelet agents in development: prasugrel, ticagrelor, and cangrelor and beyond. American Journal of Therapeutics, 16(5), 451–458.
  • Wikipedia. (2023). Glycoprotein IIb/IIIa inhibitors.
  • Makkar, R. R., & Bhatt, D. L. (2013).
  • Hsu, C.-Y., & Chang, Y.-H. (2021).
  • Bashir, K., & Tadi, P. (2023). Glycoprotein IIb/IIIa Inhibitors. In StatPearls.
  • Ungerer, M., & Münch, G. (2013). Novel antiplatelet drugs in clinical development. Thrombosis and Haemostasis, 110(10), 868–878.
  • Angiolillo, D. J., & Franchi, F. (2021).
  • Chen, C.-C., & Lee, C.-M. (2021). Protease-Activated Receptor-1 Antagonist Protects Against Lung Ischemia/Reperfusion Injury. Frontiers in Physiology, 12, 726839.
  • Ciccone, A., Abraha, I., & Santilli, I. (2014). Glycoprotein IIb–IIIa Inhibitors for Acute Ischemic Stroke. Stroke, 45(6), e109–e110.
  • Coughlin, S. R. (2016). PAR1 Antagonists Development and Clinical Utility.
  • Hernández-Bernal, F., & Valdés-Sosa, M. (2023). An Updated Review on Glycoprotein IIb/IIIa Inhibitors as Antiplatelet Agents: Basic and Clinical Perspectives. PubMed.
  • Ungerer, M., & Rosport, K. (2013). Novel antiplatelet drugs in clinical development. PubMed.
  • Michelson, A. D. (2002). Platelet Function Tests and Flow Cytometry to Monitor Antiplatelet Therapy. Seminars in Thrombosis and Hemostasis, 28(01), 45–56.
  • Drugs.com. (n.d.).
  • Li, Y., & Li, Y. (2024).
  • Topol, E. J., & Byzova, T. V. (2002). Platelet Glycoprotein IIb/IIIa Inhibitors.
  • Umemura, K., & Uematsu, T. (1995). In Vivo Evaluation of Antiplatelet Agents in Gerbil Model of Carotid Artery Thrombosis. Stroke, 26(4), 655–659.
  • van der Meijden, P. E. J., & Heemskerk, J. W. M. (2019). Toward Flow Cytometry Based Platelet Function Testing. Seminars in Thrombosis and Hemostasis, 45(02), 143–153.
  • Frelinger, A. L., & Barnard, M. R. (1998). Altered Platelet Function Detected by Flow Cytometry. Arteriosclerosis, Thrombosis, and Vascular Biology, 18(6), 987–993.
  • Abdel-Latif, A. K., & Ziada, K. M. (2022). Genotype-Guided Use of P2Y12 Inhibitors: A Review of Current State of the Art. Frontiers in Cardiovascular Medicine, 9, 858564.
  • Storey, R. F., & Judge, H. M. (2014). PAR1 antagonists inhibit thrombin-induced platelet activation whilst leaving the PAR4-mediated response intact.
  • van der Meijden, P. E. J., & van der Heijden, J. F. (2018). Validation of flow cytometric analysis of platelet function in patients with a suspected platelet function defect. Journal of Thrombosis and Haemostasis, 16(4), 799–811.
  • Gargiulo, G., & Windecker, S. (2022). P2Y12 Inhibitor‐Based Single Antiplatelet Therapy Versus Conventional Dual Antiplatelet Therapy After Newer‐Generation Drug‐Eluting Stent Implantation in Chronic and Acute Coronary Syndromes: A Systematic Review and Meta‐Analysis of Randomized Clinical Trials.
  • Patel, P., & Desai, P. (2022). Phase 1 study of novel anti-platelet agent to overcome pharmacogenomic limitations of clopidogrel. Open Heart, 9(1), e001889.
  • Alex, M., & Kaul, P. (2022).
  • Leadley, R. J., & Chi, L. (2003). In vivo models for the evaluation of antithrombotics and thrombolytics. PubMed.
  • van Giezen, J. J. J., & Nilsson, T. (2012). P2Y12 platelet inhibition in clinical practice. PMC.
  • Creative Biolabs. (n.d.). Thrombosis Modeling & Pharmacodynamics Services.
  • Leadley, R. J., & Chi, L. (2003). In Vivo Models for the Evaluation of Antithrombotics and Thrombolytics. Methods in Molecular Medicine, 93, 211–221.
  • Al-Tamimi, M., & Abushahla, A. (2023). Thrombosis Models: An Overview of Common In Vivo and In Vitro Models of Thrombosis. PMC.
  • Lordkipanidzé, M. (2018).
  • Chan, H. C., & Woo, K. S. (1989).
  • Bio/Data Corporation. (2024).
  • Lordkipanidzé, M. (2019). (PDF) Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro.
  • BenchChem. (n.d.).
  • BioKB. (n.d.).
  • Sugidachi, A., & Ogawa, T. (2001). Antiplatelet action of R-99224, an active metabolite of a novel thienopyridine-type Gi-linked P2T antagonist, CS-747. British Journal of Pharmacology, 132(1), 47–54.
  • European Journal of Medicinal Chemistry. (2017).
  • ChemScene. (n.d.). 5-(2-Chlorobenzyl)-6,7-dihydrothieno[3,2-c]pyridin-5-ium chloride Clopidogrel Impurity.
  • PubChem. (n.d.). 5-(2-Chlorobenzyl)thieno(3,2-C)pyridinium chloride.
  • ResearchGate. (n.d.).
  • Pharmaffiliates. (n.d.). 5-(2-Chlorobenzoyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine.
  • PubChemLite. (n.d.). 5-(2-chlorobenzyl)thieno(3,2-c)pyridinium.
  • Sigma-Aldrich. (2024). 5-(2-Chlorobenzyl)thieno[3,2-c]pyridin-5-ium chloride.

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Handling of 5-(2-Chlorobenzyl)thieno(3,2-c)pyridinium Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Operational and Disposal Plan for 5-(2-Chlorobenzyl)thieno(3,2-c)pyridinium Chloride

As a novel thienopyridine derivative, 5-(2-Chlorobenzyl)thieno(3,2-c)pyridinium chloride presents unique opportunities in drug discovery and development. Its structural similarity to compounds known to interact with critical biological pathways necessitates a robust understanding of its safe handling and disposal. This guide, compiled from the latest safety data and best practices for related chemical families, provides essential, immediate safety and logistical information to ensure the well-being of laboratory personnel and the integrity of your research.

Hazard Identification and Risk Assessment: What You Need to Know Before You Begin

The primary known hazard of 5-(2-Chlorobenzyl)thieno(3,2-c)pyridinium chloride, as identified by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), is that it is harmful if swallowed (H302).[1][2] This classification underscores the importance of preventing ingestion through both direct and indirect means.

Given its structural components—a chlorinated benzyl group, a thienopyridine core, and a pyridinium salt—it is prudent to consider potential hazards associated with these chemical classes. Pyridine and its derivatives can cause skin, eye, and respiratory irritation.[3][4] Therefore, a comprehensive risk assessment should assume the potential for similar irritant properties in the absence of specific data to the contrary.

Core Directive: Treat 5-(2-Chlorobenzyl)thieno(3,2-c)pyridinium chloride with the respect due to a compound with known oral toxicity and potential for irritant effects. All handling procedures must be designed to minimize the possibility of ingestion, inhalation, and skin/eye contact.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when working with this compound. The following table outlines the minimum required PPE, with the rationale rooted in preventing the most likely routes of exposure.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended)To prevent skin contact and subsequent accidental ingestion. Double-gloving is recommended during weighing and solution preparation.[5]
Eye Protection Chemical safety goggles or a face shieldTo protect eyes from splashes of solutions or contact with the solid compound.[5]
Body Protection A fully buttoned laboratory coatTo protect skin and personal clothing from contamination.
Respiratory Protection Not generally required for small-scale use in a well-ventilated area or chemical fume hood.For procedures that may generate dust or aerosols, a NIOSH-approved respirator may be necessary based on a risk assessment.
Donning and Doffing PPE: A Critical Workflow

The sequence of putting on and taking off PPE is as important as the equipment itself to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Eye Protection Don1->Don2 Don3 3. Gloves (Outer pair if double-gloving) Don2->Don3 Doff1 1. Gloves (Outer pair) Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye Protection Doff2->Doff3 Doff4 4. Gloves (Inner pair) Doff3->Doff4

Figure 1: Recommended sequence for donning and doffing PPE.

Operational Plan: From Receipt to Experiment

A systematic approach to handling 5-(2-Chlorobenzyl)thieno(3,2-c)pyridinium chloride at every stage is crucial for safety.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][3] The container should be kept tightly sealed.[1]

Handling and Weighing
  • Designated Area: All handling of the solid compound, including weighing and preparation of stock solutions, should be conducted in a designated area, preferably within a chemical fume hood to minimize the risk of inhalation and contain any potential spills.

  • Weighing: When weighing the solid, use a disposable weigh boat. If static is an issue, an anti-static gun can be used.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

Experimental Use
  • Closed Systems: Whenever possible, use closed systems for reactions involving this compound.

  • Avoid Aerosols: Be mindful of operations that could generate aerosols, such as sonication or vigorous mixing.

Emergency Procedures: Immediate and Effective Response

In the event of an exposure or spill, a rapid and informed response is critical.

Exposure RouteImmediate Action
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Spill Response
  • Small Spills (Solid): Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

  • Small Spills (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Large Spills: Evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Responsible End-of-Life Management

Proper disposal of 5-(2-Chlorobenzyl)thieno(3,2-c)pyridinium chloride and its associated waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Categorization: As an organic compound containing chlorine, this substance should be disposed of as halogenated organic waste .

  • Solid Waste: Unused or contaminated solid 5-(2-Chlorobenzyl)thieno(3,2-c)pyridinium chloride should be collected in a clearly labeled, sealed container designated for halogenated solid waste.

  • Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed container for halogenated liquid waste. Do not mix with non-halogenated waste streams.

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weigh boats, and paper towels, should be placed in a sealed bag and disposed of as solid chemical waste.

Core Directive: Never dispose of 5-(2-Chlorobenzyl)thieno(3,2-c)pyridinium chloride or its solutions down the drain. Adhere strictly to your institution's hazardous waste disposal protocols.

Conclusion: Fostering a Culture of Safety

The responsible use of novel chemical entities like 5-(2-Chlorobenzyl)thieno(3,2-c)pyridinium chloride is paramount. By understanding its known and potential hazards, implementing rigorous handling protocols, and being prepared for emergencies, researchers can confidently and safely explore its scientific potential. This guide serves as a foundational document; always consult your institution's specific safety guidelines and the most up-to-date Safety Data Sheet (SDS) for this compound.

References

  • PubChem. 5-(2-Chlorobenzyl)thieno(3,2-C)pyridinium chloride. [Link]

  • GSRI. 5-(2-CHLOROBENZYL)THIENO(3,2-C)PYRIDINIUM CHLORIDE. [Link]

  • PubChem. 5-(2-Chlorobenzyl)thieno(3,2-C)pyridinium chloride | C14H11Cl2NS. [Link]

  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]

  • Alberta College of Pharmacy. Personal protective equipment in your pharmacy. [Link]

  • Occupational Safety and Health Administration. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE). [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-Chlorobenzyl)thieno(3,2-C)pyridinium
Reactant of Route 2
Reactant of Route 2
5-(2-Chlorobenzyl)thieno(3,2-C)pyridinium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.